molecular formula C11H13NO B1327132 (2,3-dimethyl-1H-indol-5-yl)methanol CAS No. 1071667-99-6

(2,3-dimethyl-1H-indol-5-yl)methanol

Cat. No.: B1327132
CAS No.: 1071667-99-6
M. Wt: 175.23 g/mol
InChI Key: HBGHELSLEZLWLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-dimethyl-1H-indol-5-yl)methanol is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2,3-dimethyl-1H-indol-5-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,3-dimethyl-1H-indol-5-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3-dimethyl-1H-indol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-7-8(2)12-11-4-3-9(6-13)5-10(7)11/h3-5,12-13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGHELSLEZLWLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Value of the Substituted Indole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of (2,3-dimethyl-1H-indol-5-yl)methanol

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indole ring is unequivocally recognized as a "privileged structure".[1] This designation stems from its remarkable ability to serve as a versatile scaffold that can bind to a wide array of biological targets with high affinity. The strategic functionalization of the indole core allows chemists to meticulously tune its physicochemical and pharmacological properties, leading to the development of novel therapeutic agents.

This guide focuses on (2,3-dimethyl-1H-indol-5-yl)methanol , a key heterocyclic building block. Its structure is distinguished by three critical features that dictate its chemical behavior and synthetic potential:

  • The 1H-Indole Core: A bicyclic aromatic system that provides a rigid, planar framework and is inherently electron-rich.

  • C2 and C3 Dimethyl Substitution: The presence of two electron-donating methyl groups on the pyrrole moiety significantly influences the electron density distribution and steric environment of the ring system.

  • C5-Hydroxymethyl Group: This primary alcohol (-CH₂OH) substituent on the benzene ring introduces a crucial point of polarity and a highly versatile reactive handle for subsequent chemical modifications. The hydroxyl group can act as both a hydrogen bond donor and acceptor, which can critically influence the molecule's physical properties and its potential interactions with biological macromolecules.[1]

This document provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of (2,3-dimethyl-1H-indol-5-yl)methanol, offering field-proven insights for its application in synthetic and medicinal chemistry programs.

Core Physicochemical and Spectroscopic Properties

The unique arrangement of functional groups in (2,3-dimethyl-1H-indol-5-yl)methanol defines its fundamental physical and spectral characteristics.

Physicochemical Data

The primary alcohol function renders the molecule more polar than its parent 2,3-dimethylindole scaffold, influencing its solubility in various organic solvents.

PropertyValueSource
CAS Number 1071667-99-6[1]
Molecular Formula C₁₁H₁₃NO[1]
Molecular Weight 175.23 g/mol [1]
Appearance Typically an off-white to light yellow solid[2]
Predicted Spectroscopic Signature

While a dedicated spectrum for this specific compound is not publicly available, a robust prediction of its key spectroscopic features can be made based on established principles and data from analogous indole structures.[3][4][5]

Spectroscopy Predicted Features
¹H NMR δ (ppm): ~10.5-11.5 (s, 1H, N-H), ~7.0-7.5 (m, 3H, Ar-H), ~4.6 (s, 2H, -CH₂OH), ~2.3 (s, 3H, C2-CH₃), ~2.2 (s, 3H, C3-CH₃), ~1.5-2.0 (broad s, 1H, -OH). Note: The N-H and O-H signals are exchangeable with D₂O.
¹³C NMR δ (ppm): ~135 (C7a), ~130 (C3a), ~128 (C5), ~120-125 (Ar C-H), ~110 (Ar C-H), ~105 (C3), ~65 (-CH₂OH), ~12 (C2-CH₃), ~9 (C3-CH₃).
IR Spectroscopy ν (cm⁻¹): ~3400-3300 (broad, O-H stretch), ~3300-3200 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1050-1000 (C-O stretch).

Synthesis of (2,3-dimethyl-1H-indol-5-yl)methanol

A robust and logical synthetic pathway to (2,3-dimethyl-1H-indol-5-yl)methanol involves the initial synthesis of the corresponding C5-aldehyde followed by its selective reduction. Direct formylation of 2,3-dimethylindole often favors the C3 position; therefore, a more controlled approach is necessary.

Synthetic Strategy Overview

The proposed synthesis proceeds in two key stages:

  • Vilsmeier-Haack Formylation: Synthesis of 2,3-dimethyl-1H-indole-5-carbaldehyde. While direct C5 formylation can be challenging, specific conditions or starting with a pre-functionalized aniline in a Fischer indole synthesis can achieve this.[1] A more direct, albeit potentially lower-yielding, method involves the formylation of 2,3-dimethylindole itself.

  • Selective Reduction: Reduction of the C5-aldehyde to the primary alcohol using a mild reducing agent.

G cluster_0 Stage 1: Formylation cluster_1 Stage 2: Reduction 2,3-dimethylindole 2,3-dimethylindole Aldehyde 2,3-dimethyl-1H-indole-5-carbaldehyde 2,3-dimethylindole->Aldehyde Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Vilsmeier_Reagent->Aldehyde Reducing_Agent NaBH₄ Methanol Target_Molecule (2,3-dimethyl-1H-indol-5-yl)methanol Reducing_Agent->Target_Molecule Aldehyde_ref->Target_Molecule Reduction

Caption: Synthetic workflow for (2,3-dimethyl-1H-indol-5-yl)methanol.

Detailed Experimental Protocol

Stage 1: Synthesis of 2,3-dimethyl-1H-indole-5-carbaldehyde

Causality: This stage introduces the required carbonyl functionality at the C5 position. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings.[6]

  • Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Argon), cool anhydrous N,N-dimethylformamide (DMF, 5 equivalents) to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise while maintaining the temperature. Stir the resulting mixture for 30-40 minutes at this temperature to form the Vilsmeier reagent.

  • Reaction: Dissolve 2,3-dimethylindole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Then, heat the mixture to 80-90 °C and maintain for 5-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture by slowly adding a saturated aqueous solution of sodium carbonate until the pH is 8-9.[6] The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water, and dry under vacuum. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2,3-dimethyl-1H-indole-5-carbaldehyde.

Stage 2: Synthesis of (2,3-dimethyl-1H-indol-5-yl)methanol

Causality: This step selectively reduces the aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is chosen as it is a mild reducing agent that will not affect the indole ring system.

  • Reaction Setup: In a round-bottom flask, dissolve 2,3-dimethyl-1H-indole-5-carbaldehyde (1 equivalent) in methanol. Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up and Purification: Quench the reaction by carefully adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes).[4] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to afford pure (2,3-dimethyl-1H-indol-5-yl)methanol.

Chemical Reactivity and Derivatization Potential

The true value of (2,3-dimethyl-1H-indol-5-yl)methanol in drug development lies in its predictable and versatile reactivity, which provides multiple avenues for structural elaboration.

G cluster_0 C5-Methanol Reactions cluster_1 N1-Indole Reactions center_node (2,3-dimethyl-1H-indol-5-yl)methanol Oxidation Oxidation (e.g., PCC, MnO₂) center_node->Oxidation Esterification Esterification (RCOCl, Pyridine) center_node->Esterification Etherification Etherification (NaH, R-X) center_node->Etherification Halogenation Halogenation (SOCl₂, PBr₃) center_node->Halogenation Alkylation N-Alkylation / Acylation (NaH, R-X / RCOCl) center_node->Alkylation Aldehyde C5-Aldehyde Oxidation->Aldehyde CarboxylicAcid C5-Carboxylic Acid Aldehyde->CarboxylicAcid Further Oxidation Ester C5-Ester Esterification->Ester Ether C5-Ether Etherification->Ether Halide C5-Halomethyl Halogenation->Halide N_Substituted N1-Substituted Indole Alkylation->N_Substituted

Sources

An In-Depth Technical Guide to (2,3-dimethyl-1H-indol-5-yl)methanol: Synthesis, Properties, and Applications in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,3-dimethyl-1H-indol-5-yl)methanol, a substituted indole derivative, serves as a valuable building block in medicinal chemistry and drug discovery. The indole scaffold is a well-established "privileged structure," known for its ability to interact with a diverse range of biological targets.[1] This guide provides a comprehensive overview of (2,3-dimethyl-1H-indol-5-yl)methanol, including its chemical and physical properties, a detailed synthesis protocol, and its application as a key intermediate in the development of potent kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Physicochemical Properties

(2,3-dimethyl-1H-indol-5-yl)methanol is a solid compound with the chemical formula C₁₁H₁₃NO. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 1071667-99-6
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
Appearance Solid

Synthesis of (2,3-dimethyl-1H-indol-5-yl)methanol

The synthesis of (2,3-dimethyl-1H-indol-5-yl)methanol is most commonly achieved through the reduction of its corresponding aldehyde precursor, 2,3-dimethyl-1H-indole-5-carboxaldehyde. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation, capable of reducing aldehydes and ketones to their corresponding alcohols.[2][3]

Synthesis Workflow

The overall synthetic workflow involves a single, crucial reduction step.

SynthesisWorkflow Precursor 2,3-dimethyl-1H-indole-5-carboxaldehyde Reagent Lithium Aluminum Hydride (LiAlH4) in Anhydrous THF Precursor->Reagent Reduction Product (2,3-dimethyl-1H-indol-5-yl)methanol Reagent->Product Workup Aqueous Work-up Product->Workup Quenching & Purification VEGFR2Signaling cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binding & Dimerization PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Akt->Proliferation

Sources

Technical Guide: (2,3-Dimethyl-1H-indol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight Determination, Synthetic Architecture, and Analytical Validation

Executive Summary

This technical guide provides a comprehensive analysis of (2,3-dimethyl-1H-indol-5-yl)methanol (CAS: 1071667-99-6), a critical building block in medicinal chemistry. Unlike simple indoles, the 2,3-dimethyl substitution pattern blocks the most reactive electrophilic sites on the pyrrole ring, directing functionalization towards the benzene ring or the nitrogen atom. This guide details the molecular weight characteristics, validated synthetic protocols, and mass spectrometry (MS) fragmentation logic required for rigorous identification in drug development workflows.

Part 1: Physicochemical Profile

The precise molecular weight is the anchor metric for all stoichiometric calculations and analytical confirmations.

Table 1: Core Chemical Data
PropertyValueTechnical Context
Molecular Formula C₁₁H₁₃NO 11 Carbons, 13 Hydrogens, 1 Nitrogen, 1 Oxygen
Average Molecular Weight 175.23 g/mol Used for bulk stoichiometry and reagent calculations.
Monoisotopic Mass 175.0997 Da Used for High-Resolution Mass Spectrometry (HRMS) matching.
CAS Number 1071667-99-6Unique identifier for procurement and database searches.
Predicted LogP ~1.95Indicates moderate lipophilicity; suitable for cell-permeable scaffolds.
pKa (Indole NH) ~16.9Very weak acid; requires strong bases (e.g., NaH) for N-alkylation.

Part 2: Structural Analysis & Molecular Weight Derivation

To ensure scientific integrity, we must validate how the molecular weight is derived and what it implies for analysis.

Elemental Composition Breakdown

The molecular weight is the sum of the standard atomic weights of the constituent atoms.

  • Carbon (11 × 12.011): 132.121

  • Hydrogen (13 × 1.008): 13.104

  • Nitrogen (1 × 14.007): 14.007

  • Oxygen (1 × 15.999): 15.999

  • Total: 175.231 g/mol

The "Dimethyl" Effect on Stability

In unsubstituted indoles, the C3 position is highly nucleophilic and prone to electrophilic attack or oxidation. The 2,3-dimethyl substitution in this molecule serves a protective role:

  • Steric/Electronic Blocking: It prevents polymerization at the C3 position, a common degradation pathway for simple indole-methanols.

  • Solubility: The methyl groups increase lipophilicity compared to the parent indole, improving solubility in organic solvents (DCM, EtOAc) during extraction.

Part 3: Synthetic Pathways

The most reliable route to (2,3-dimethyl-1H-indol-5-yl)methanol is the reduction of its oxidized precursors: 2,3-dimethyl-1H-indole-5-carbaldehyde or methyl 2,3-dimethyl-1H-indole-5-carboxylate .

Protocol: Reduction via Lithium Aluminum Hydride (LiAlH₄)

This protocol is chosen for its high yield and complete conversion.

Reagents:

  • Precursor: Methyl 2,3-dimethyl-1H-indole-5-carboxylate (1.0 eq)

  • Reductant: LiAlH₄ (2.0 eq, 1M in THF)

  • Solvent: Anhydrous THF (Tetrahydrofuran)[1][2]

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon.

  • Dissolution: Dissolve the indole ester in anhydrous THF (0.1 M concentration). Cool to 0°C using an ice bath.[2]

  • Addition: Add LiAlH₄ solution dropwise over 15 minutes. Caution: Exothermic gas evolution (H₂).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexanes) until the starting material spot (Rf ~0.7) disappears and the product spot (Rf ~0.3) appears.[1][2][3][4]

  • Fieser Quench (Critical): Cool back to 0°C. For every x grams of LiAlH₄ used, add:

    • x mL water

    • x mL 15% NaOH

    • 3x mL water

  • Workup: Filter the granular white precipitate through a Celite pad. Concentrate the filtrate in vacuo to yield the off-white solid product.

Visualization: Synthetic Workflow

SynthesisWorkflow Precursor Methyl 2,3-dimethyl-1H- indole-5-carboxylate Intermediate Tetrahedral Aluminate Complex Precursor->Intermediate Nucleophilic Attack (0°C) Reagent LiAlH4 (2.0 eq) Anhydrous THF Reagent->Intermediate Quench Fieser Quench (H2O / NaOH) Intermediate->Quench Hydrolysis Product (2,3-dimethyl-1H- indol-5-yl)methanol Quench->Product Filtration & Drying

Caption: Figure 1. Reductive synthesis pathway from the ester precursor to the target alcohol using LiAlH4.

Part 4: Analytical Validation (Self-Validating Systems)

To confirm the identity of the synthesized material, you must rely on orthogonal analytical methods. The molecular weight is the primary filter.

Mass Spectrometry (LC-MS) Logic

Indole methanols exhibit specific fragmentation patterns in Electrospray Ionization (ESI+).

  • Parent Ion [M+H]⁺: The protonated molecule will appear at m/z 176.23 .

  • Sodium Adduct [M+Na]⁺: Often dominant in unbuffered solvents, appearing at m/z 198.22 .

  • Dehydration Fragment [M+H - H₂O]⁺: A characteristic "benzylic-like" carbocation forms by losing water.

    • Calculation: 176.23 - 18.01 = 158.22 .

    • Note: If this peak is the base peak (100%), it indicates the source temperature is too high, causing in-source fragmentation.

Visualization: MS Fragmentation Pathway

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 176.23 Transition - H2O (18 Da) Fragment Resonance Stabilized Carbocation [C11H12N]+ m/z 158.22 Parent->Fragment In-Source Fragmentation

Caption: Figure 2. Primary ESI+ fragmentation pathway showing the characteristic loss of water to form a stabilized cation.

NMR Validation Points (1H NMR in DMSO-d6)
  • Singlet (1H): ~10.5 ppm (Indole NH).[1]

  • Doublet (2H): ~4.5 ppm (CH₂-OH).

  • Triplet (1H): ~5.0 ppm (OH, exchangeable with D₂O).

  • Singlets (6H): ~2.1-2.3 ppm (Two methyl groups at C2 and C3).

Part 5: Handling & Stability (Expert Insight)

While the 2,3-dimethyl groups stabilize the indole core, the 5-hydroxymethyl group is acid-sensitive .

  • Risk: In the presence of strong acids (HCl, TFA), the hydroxyl group protonates and leaves, generating a resonance-stabilized benzylic carbocation. This cation can react with the electron-rich C6 or C4 positions of neighboring molecules, leading to polymerization.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Solvent Choice: Avoid protic acids during chromatography. Use 0.1% Triethylamine (TEA) in the mobile phase if silica streaking occurs.

References

  • BenchChem. (2025).[2] (2,3-dimethyl-1H-indol-5-yl)methanol Product & Safety Data. Retrieved from

  • Zhang, Y., et al. (2022). "Rational design and synthesis of indole derivatives as inhibitors targeting FLT3." National Institutes of Health (PMC). Retrieved from

  • El Kihel, A., et al. (2016).[5] "Study of Mass Spectra of Some Indole Derivatives." American Journal of Analytical Chemistry. Retrieved from

  • PubChem. (2025).[3] "Compound Summary: Indole Derivatives and Computed Properties." National Library of Medicine. Retrieved from

Sources

Therapeutic Targets & Pharmacological Utility of 2,3-Dimethyl-1H-Indole Compounds

[1]

Executive Summary

The 2,3-dimethyl-1H-indole scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its electron-rich indole core and the steric/electronic influence of methyl groups at the C2 and C3 positions. Unlike the parent indole, the 2,3-dimethyl motif blocks the highly reactive C3 position from electrophilic attack, forcing functionalization to occur either at the benzene ring (C4–C7) or via condensation reactions at the methyl groups themselves. This unique reactivity profile has led to the development of three primary therapeutic classes: photoactivated antimicrobials (2,3-distyrylindoles) , kinase inhibitors (Paullone-like mimetics) , and anti-inflammatory agents .

Primary Therapeutic Class: Photoactivated Antimicrobials

The most distinct application of the 2,3-dimethylindole scaffold is in the synthesis of 2,3-distyrylindoles , a class of potent photodynamic therapy (PDT) agents targeting multi-drug resistant (MDR) bacteria.

Molecular Target: Bacterial Cell Membrane Integrity
  • Mechanism of Action: Upon irradiation with visible light (typically white or blue light), 2,3-distyrylindoles enter an excited triplet state. They transfer energy to molecular oxygen (

    
    ), generating singlet oxygen (
    
    
    )
    . This Reactive Oxygen Species (ROS) initiates lipid peroxidation within the bacterial cell membrane, leading to rapid depolarization, pore formation, and cell lysis.
  • Selectivity: These compounds exhibit high affinity for the anionic outer membranes of Gram-positive bacteria (e.g., MRSA, VRE) and, when combined with permeabilizers like polymyxin B, Gram-negative strains (A. baumannii, P. aeruginosa).

Synthetic Pathway & Validation

The synthesis exploits the acidity of the C2-methyl and C3-methyl protons, allowing condensation with aromatic aldehydes.

Protocol: Synthesis of 2,3-Distyrylindoles

  • Reactants: 2,3-dimethyl-1H-indole (1 eq) + Substituted Benzaldehyde (2.2 eq).

  • Catalyst: Piperidine (cat.) or Acetic Acid/Acetic Anhydride.

  • Conditions: Reflux for 4–12 hours.

  • Purification: Recrystallization from ethanol/chloroform.

  • Validation Assay:

    • Incubate bacteria with compound (1–10 µM) in dark for 30 min.

    • Irradiate with LED light (400–700 nm, 10–50 J/cm²).

    • Measure CFU reduction vs. dark control.

DistyrylMechanismcluster_0Activation Phasecluster_1Effector PhaseCompound2,3-Distyrylindole(Ground State)ExcitedExcited Triplet State(T1)Compound->ExcitedAbsorptionLightLight Energy(hv)Light->ExcitedSingletOSinglet Oxygen(1O2)Excited->SingletOEnergy TransferOxygenMolecular Oxygen(3O2)Oxygen->SingletOMembraneBacterial Membrane(Lipid Bilayer)SingletO->MembraneOxidative AttackLysisLipid Peroxidation& Cell LysisMembrane->LysisDestabilization

Caption: Photodynamic activation pathway of 2,3-distyrylindole derivatives leading to bacterial cell death.

Secondary Therapeutic Class: Kinase Inhibitors

While 2,3-dimethylindole itself is too small to be a potent kinase inhibitor, it serves as a critical pharmacophore fragment for constructing fused ring systems like Paullones (indolo[3,2-d]benzazepines) and related bis-indole alkaloids.

Molecular Targets: CDKs and GSK-3 [2][3]
  • Cyclin-Dependent Kinases (CDK1/2/5): Derivatives mimicking the Paullone structure bind to the ATP-binding pocket of CDKs, arresting the cell cycle at the G2/M checkpoint.

  • Glycogen Synthase Kinase-3

    
     (GSK-3
    
    
    ):
    Inhibition of GSK-3
    
    
    prevents the phosphorylation of Tau protein (Alzheimer's target) and mimics Wnt signaling (tissue regeneration).
Structure-Activity Relationship (SAR)

The 2,3-substitution pattern is vital for orienting the molecule within the kinase hinge region.

  • C2-Methyl: Often modified to a carbonyl or part of a fused lactam ring to establish hydrogen bonding with the kinase hinge residues (e.g., Leu83 in CDK1).

  • C3-Methyl: Sterically restricts rotation, locking the indole into a planar conformation essential for intercalation into the ATP cleft.

Data Summary: Comparative Kinase Inhibition (IC


)

AlsterpaulloneAlsterpaullone

2,3-Distyrylindole (Generic)Bis(indolyl)methanes

Tertiary Therapeutic Class: Anti-Inflammatory & COX Inhibition

Functionalization of the benzene ring (specifically C5) of the 2,3-dimethylindole core yields compounds with significant anti-inflammatory activity, distinct from the classic indomethacin scaffold.

Molecular Target: Cyclooxygenase-2 (COX-2)
  • Mechanism: 2,3-dimethylindoles substituted at the N1 or C5 position with sulfonamide or sulfonyl groups can fit into the hydrophobic channel of the COX-2 enzyme. The 2,3-dimethyl groups provide hydrophobic bulk that complements the enzyme's binding pocket, improving selectivity over COX-1.

  • Key Derivative: 2,3-dimethylindole-5-sulfonamides .

Experimental Validation: COX Inhibition Assay

To validate this target, researchers should employ a colorimetric COX inhibitor screening assay.

  • Enzyme Prep: Recombinant human COX-2.

  • Substrate: Arachidonic acid + Colorimetric peroxidase substrate (e.g., TMPD).

  • Inhibitor: Incubate 2,3-dimethylindole derivative (0.1 – 100 µM) with enzyme for 10 min.

  • Initiation: Add Arachidonic acid.

  • Readout: Measure absorbance at 590 nm (peroxidase activity correlates with PGG2 formation).

Synthesis & Functionalization Strategy

The 2,3-dimethylindole scaffold requires specific synthetic strategies due to the blocked C3 position.

Electrophilic Substitution (C5/C6 Targeting)

Since C3 is methylated, electrophilic aromatic substitution (EAS) is directed to the benzene ring.

  • Nitration/Bromination: Occurs predominantly at C5 or C6 , enabling the attachment of pharmacophores (e.g., sulfonamides for COX-2, or further condensation points).

Methyl Group Activation

The methyl groups at C2 and C3 are benzylic-like and can be activated:

  • Vilsmeier-Haack: Can formylate the methyl groups (rare) or the benzene ring depending on conditions.

  • Condensation: As seen in distyrylindoles, the methyl protons are acidic enough to condense with aldehydes under basic or acidic catalysis.

SynthesisWorkflowcluster_ARoute A: Methyl Condensationcluster_BRoute B: Ring FunctionalizationCore2,3-Dimethyl-1H-Indole(Core Scaffold)Aldehyde+ Ar-CHO(Acid/Base Cat.)Core->AldehydeElectrophile+ Electrophile (E+)(Nitration/Sulfonation)Core->ElectrophileDistyryl2,3-DistyrylindolesAldehyde->DistyrylTargetATarget: Bacterial Membrane(PDT Agent)Distyryl->TargetASubstituted5-Substituted-2,3-DimethylindoleElectrophile->SubstitutedTargetBTarget: COX-2 / TubulinSubstituted->TargetB

Caption: Divergent synthetic pathways from the 2,3-dimethylindole core to distinct therapeutic classes.

References

  • Photoactivated 2,3-Distyrylindoles Kill Multi-Drug Resistant Bacteria. Journal of Medicinal Chemistry. Link

  • Paullones, a series of cyclin-dependent kinase inhibitors: synthesis, evaluation of CDK1/cyclin B inhibition, and in vitro antitumor activity. Journal of Medicinal Chemistry. Link

  • Alsterpaullone: A cell-permeable, potent, reversible, and ATP competitive inhibitor of GSK-3β. Sigma-Aldrich Technical Data. Link

  • Indole Molecules as Inhibitors of Tubulin Polymerization: Potential New Anticancer Agents. Future Medicinal Chemistry. Link

  • Synthesis and biological evaluation of novel indole-based COX-2 inhibitors. Bioorganic & Medicinal Chemistry. Link

Technical Guide: Safety, Handling, and Stability of (2,3-dimethyl-1H-indol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and stability protocols for (2,3-dimethyl-1H-indol-5-yl)methanol . This document is structured for research scientists and drug development professionals, moving beyond generic safety data sheets (SDS) to address the specific physicochemical behaviors and reactivity profiles of substituted indole alcohols.

CAS: 1071667-99-6 Formula: C₁₁H₁₃NO Molecular Weight: 175.23 g/mol [1]

Part 1: Executive Technical Summary

(2,3-dimethyl-1H-indol-5-yl)methanol is a functionalized indole building block commonly employed in the synthesis of bioactive scaffolds, including MD2-TLR4 antagonists and kinase inhibitors. Unlike simple indoles, the presence of the C5-hydroxymethyl group attached to the electron-rich indole core creates a specific reactivity profile characterized by acid sensitivity and oxidative instability .

Critical Handling Directive:

This compound acts as a "benzylic-like" alcohol on an electron-rich heterocycle. It is prone to acid-catalyzed dehydration, leading to the formation of reactive electrophilic intermediates (aza-quinone methide equivalents) that result in rapid polymerization or dimerization. Strict pH control and exclusion of light are required.

Part 2: Physicochemical Profile & Hazard Assessment[2]

Chemical Identity & Properties
PropertySpecificationTechnical Note
Appearance Off-white to pale yellow solidColor deepening indicates oxidation (quinone formation).
Solubility DMSO, Methanol, THFSparingly soluble in water. Avoid acidic CDCl₃ for NMR.
Melting Point Solid (Range varies by purity)Decomposition often observed near melt.
Reactivity Nucleophilic (C3 blocked); Electrophilic at C5-CH₂The 2,3-dimethyl groups block the standard C3-electrophilic attack, directing reactivity to the C5-alcohol.
Hazard Classification (GHS / Precautionary Principle)

While specific toxicological data for this CAS is limited, structural activity relationships (SAR) with analogous indole-methanols dictate the following classification:

  • Health Hazards:

    • Skin/Eye Irritant (Category 2): Indoles are known mucous membrane irritants.

    • Acute Toxicity (Oral/Inhalation): Treat as Harmful (Category 4). Indole derivatives are often bioactive; avoid inhalation of dusts.

  • Physical Hazards:

    • Combustible Dust: Finely divided powder poses a deflagration risk.

Part 3: Operational Handling & Stability Mechanisms

The Acid-Instability Mechanism

Researchers often mishandle this compound by exposing it to trace acids (e.g., in un-neutralized chloroform or during silica gel chromatography).

The Mechanism of Failure:

  • Protonation of the C5-hydroxyl group.[1]

  • Loss of water to form a resonance-stabilized carbocation (aza-quinone methide character).

  • Nucleophilic attack by another indole molecule (dimerization) or polymerization.

Diagram 1: Stability & Degradation Logic This diagram illustrates why acid and oxygen are the primary enemies of this compound.

DegradationPathways cluster_prevention Prevention Strategy Compound (2,3-dimethyl-1H-indol-5-yl)methanol (Stable Solid) Protonation Acid Contact (H+) (e.g., Acidic CDCl3) Compound->Protonation pH < 7 Oxidation Air/Light Exposure Compound->Oxidation O2 / UV Cation Resonance Stabilized Carbocation Protonation->Cation -H2O Dimer Insoluble Dimer/Polymer (Red/Brown Gum) Cation->Dimer Self-Reaction Aldehyde Indole-5-carboxaldehyde (Degradation Product) Oxidation->Aldehyde Slow Oxidation Neutralize Use Basic Alumina or 1% TEA in Solvents

Caption: Acid-catalyzed dehydration and oxidative pathways leading to sample degradation.

Storage Protocols
  • Temperature: Store at -20°C . Room temperature storage leads to slow "browning" (oxidation).

  • Atmosphere: Store under Argon or Nitrogen .

  • Container: Amber glass vials with Teflon-lined caps.

  • Solution Stability: Unstable in solution for >24 hours. Prepare fresh for biological assays.

Part 4: Experimental Workflows

Safe Synthesis & Isolation Workflow

When synthesizing or purifying this compound (e.g., reduction of the corresponding aldehyde), standard silica chromatography often destroys the product due to the acidity of Si-OH groups.

Protocol: Neutralized Purification

  • Pre-treatment: Slurry Silica Gel 60 in the eluent containing 1% Triethylamine (Et₃N) .

  • Elution: Run the column with the Et₃N-doped solvent system.

  • Evaporation: Do not heat the water bath above 40°C. Indoles are heat-sensitive.

  • Drying: High vacuum is safe, but avoid prolonged exposure to light.

Diagram 2: Recommended Handling Workflow

HandlingWorkflow Receipt 1. Receipt/Synthesis (Verify Purity via TLC) Storage 2. Long-Term Storage (-20°C, Argon, Amber Vial) Receipt->Storage Immediate Weighing 3. Weighing (Low Light, Anti-Static Gun) Storage->Weighing Equilibrate to RT Solubilization 4. Solubilization (DMSO/MeOH, Avoid Acidic Solvents) Weighing->Solubilization Fresh Prep Assay 5. Application (Use within 4 hours) Solubilization->Assay Rapid Use Warning CRITICAL: Do NOT store in solution Solubilization->Warning

Caption: Step-by-step lifecycle for maintaining compound integrity from storage to assay.

Emergency Response
ScenarioImmediate ActionRationale
Skin Contact Wash with soap/water for 15 min.Indoles are lipophilic; soap is required to remove residues.
Eye Contact Flush with water for 15 min.Basic nature of nitrogen heterocycles can damage corneal tissue.
Spill (Solid) Wet wipe with ethanol.Avoid creating dust.[2] Ethanol solubilizes the indole better than water.
Ingestion Rinse mouth. Do NOT induce vomiting.Risk of aspiration.[3] Contact Poison Control.

Part 5: References

  • National Institutes of Health (NIH) - PubChem. Indole-methanol Derivatives and Reactivity Profiles. Retrieved from [Link]

  • MDPI. Synthesis and Stability of Indole-5-methanol Derivatives. Retrieved from [Link]

  • Carl Roth. Safety Data Sheet: Methanol (Solvent Context). Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Reduction of 2,3-dimethyl-1H-indole-5-carbaldehyde to (2,3-dimethyl-1H-indol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis, crucial for the generation of key intermediates in pharmaceutical and materials science. This guide provides a comprehensive overview and detailed protocols for the chemoselective reduction of 2,3-dimethyl-1H-indole-5-carbaldehyde to its corresponding alcohol, (2,3-dimethyl-1H-indol-5-yl)methanol. The indole scaffold is a privileged structure in medicinal chemistry, and the functionalization of this core through transformations like the one described herein is of significant interest to researchers in drug development.

This document will delve into the mechanistic underpinnings of the reduction, a comparative analysis of suitable reducing agents, detailed step-by-step protocols for laboratory execution, and methods for the characterization of the final product.

Chemical Structures and Properties

A thorough understanding of the physical and chemical properties of both the starting material and the product is essential for successful synthesis and purification.

Compound 2,3-dimethyl-1H-indole-5-carbaldehyde (2,3-dimethyl-1H-indol-5-yl)methanol
Structure
Molecular Formula C₁₁H₁₁NOC₁₁H₁₃NO
Molecular Weight 173.21 g/mol 175.23 g/mol
Appearance Pale yellow solidOff-white to pale yellow solid
Melting Point 198-199 °C[1]Not available

Mechanism of Aldehyde Reduction by Hydride Reagents

The reduction of an aldehyde to a primary alcohol using a hydride-based reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), proceeds through a two-step mechanism.[2] This transformation involves the net addition of two hydrogen atoms across the carbon-oxygen double bond of the carbonyl group.

The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. This results in the formation of a new carbon-hydrogen bond and the breaking of the π-bond of the carbonyl group, leading to the formation of a tetrahedral alkoxide intermediate. In the second step, this alkoxide intermediate is protonated by a protic solvent (in the case of NaBH₄ reductions in alcohols) or during an aqueous or acidic workup to yield the final primary alcohol.

Aldehyde Reduction Mechanism carbonyl Aldehyde (C=O) alkoxide Alkoxide Intermediate carbonyl->alkoxide Nucleophilic Attack hydride Hydride (H⁻) hydride->carbonyl alcohol Primary Alcohol alkoxide->alcohol Protonation proton Proton Source (H⁺) proton->alkoxide Sodium Borohydride Reduction Workflow start Dissolve Aldehyde in Methanol cool Cool to 0-5 °C start->cool add_nabh4 Add NaBH₄ Portion-wise cool->add_nabh4 react Stir for 1-2 hours (Monitor by TLC) add_nabh4->react quench Quench with Water and 1 M HCl react->quench evaporate Remove Methanol (Rotary Evaporator) quench->evaporate extract Extract with Ethyl Acetate evaporate->extract wash Wash with Water and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify (Chromatography or Recrystallization) concentrate->purify end Pure Alcohol purify->end

Sources

Application Notes and Protocols for the Utilization of (2,3-dimethyl-1H-indol-5-yl)methanol in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the application of (2,3-dimethyl-1H-indol-5-yl)methanol as a key building block in the synthesis of kinase inhibitors. The indole scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors due to its ability to form critical interactions within the ATP-binding pocket of various kinases.[1][2] This guide details the chemical properties of (2,3-dimethyl-1H-indol-5-yl)methanol, outlines a general synthetic strategy for its incorporation into kinase inhibitor scaffolds, provides a detailed experimental protocol for a representative synthesis, and discusses methods for purification and characterization of the final products.

Introduction: The Significance of the Indole Scaffold in Kinase Inhibition

Kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] Consequently, kinase inhibitors have become a major focus of drug discovery efforts. The indole nucleus is a versatile scaffold found in numerous natural and synthetic bioactive molecules and is particularly prominent in the design of tyrosine kinase inhibitors targeting receptors such as EGFRs, VEGFRs, and PDGFRs.[1] Its unique electronic and steric properties allow for diverse modifications, influencing the pharmacokinetic and pharmacodynamic profiles of the resulting compounds. (2,3-dimethyl-1H-indol-5-yl)methanol offers a strategic entry point for the synthesis of novel kinase inhibitors, leveraging the established importance of the indole core while providing a reactive handle for further molecular elaboration.

G cluster_0 Kinase Signaling Cascade cluster_1 Inhibition Mechanism Kinase Kinase ATP ATP Substrate_Protein Substrate_Protein Phosphorylated_Protein Phosphorylated_Protein Cellular_Response Cellular_Response Kinase_Inhibitor Kinase_Inhibitor Inactive_Kinase Inactive_Kinase

Characterization of (2,3-dimethyl-1H-indol-5-yl)methanol

(2,3-dimethyl-1H-indol-5-yl)methanol is a derivative of the indole scaffold with specific substitutions that influence its reactivity.[4] The dimethyl groups at the C2 and C3 positions provide steric hindrance and are electron-donating, affecting the electron density of the indole ring.[4] The primary alcohol (hydroxymethyl group) at the C5 position is the key functional group for synthetic transformations.[4]

PropertyValue
CAS Number 1071667-99-6
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
Appearance Typically a solid
Solubility Sparingly soluble in water, more soluble in organic solvents like methanol.[4]

Synthetic Strategy: Incorporation into Kinase Inhibitor Scaffolds

The primary alcohol of (2,3-dimethyl-1H-indol-5-yl)methanol serves as a versatile handle for various chemical transformations. A common and effective strategy for incorporating this building block into a kinase inhibitor framework is through an ether linkage. This can be achieved via a Williamson ether synthesis or a Mitsunobu reaction, coupling the indolylmethanol with a suitable heterocyclic partner, which often constitutes the "hinge-binding" region of the kinase inhibitor.

G Indolyl_Methanol (2,3-dimethyl-1H-indol-5-yl)methanol Coupling_Reaction Coupling Reaction (e.g., Williamson Ether Synthesis, Mitsunobu) Indolyl_Methanol->Coupling_Reaction Heterocyclic_Partner Heterocyclic Partner (e.g., pyrimidine, quinazoline) Heterocyclic_Partner->Coupling_Reaction Kinase_Inhibitor_Scaffold Kinase Inhibitor Scaffold Coupling_Reaction->Kinase_Inhibitor_Scaffold

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, are also powerful tools for the synthesis of indole-based kinase inhibitors.[5][6][7] These reactions allow for the formation of carbon-carbon bonds, enabling the connection of the indole core to other aromatic or heteroaromatic systems.

Detailed Experimental Protocol: Synthesis of a Representative Indole-based Kinase Inhibitor

This protocol describes the synthesis of a hypothetical kinase inhibitor, N-(4-((2,3-dimethyl-1H-indol-5-yl)methoxy)phenyl)acrylamide, to illustrate the application of (2,3-dimethyl-1H-indol-5-yl)methanol. This target molecule features an ether linkage and an acrylamide warhead, a common motif in covalent kinase inhibitors.

4.1. Step 1: Williamson Ether Synthesis

Reaction: (2,3-dimethyl-1H-indol-5-yl)methanol + 4-Nitrophenol → 5-((4-Nitrophenoxy)methyl)-2,3-dimethyl-1H-indole

Rationale: This step forms the core ether linkage. A strong base is used to deprotonate the phenol, which then acts as a nucleophile to displace a suitable leaving group on the methanol (which will be converted to a tosylate in situ for better reactivity).

ReagentMolar Eq.MW ( g/mol )Amount
(2,3-dimethyl-1H-indol-5-yl)methanol1.0175.231.75 g
4-Nitrophenol1.2139.111.67 g
Sodium Hydride (60% in mineral oil)1.524.000.60 g
p-Toluenesulfonyl chloride1.1190.652.10 g
Anhydrous Dimethylformamide (DMF)--50 mL

Procedure:

  • To a stirred solution of (2,3-dimethyl-1H-indol-5-yl)methanol in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 4-nitrophenol in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Add p-toluenesulfonyl chloride and stir the reaction at 60 °C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

4.2. Step 2: Reduction of the Nitro Group

Reaction: 5-((4-Nitrophenoxy)methyl)-2,3-dimethyl-1H-indole → 4-((2,3-dimethyl-1H-indol-5-yl)methoxy)aniline

Rationale: The nitro group is reduced to an amine to provide a nucleophilic site for the subsequent acylation reaction. Catalytic hydrogenation is a clean and efficient method for this transformation.

ReagentMolar Eq.MW ( g/mol )Amount
5-((4-Nitrophenoxy)methyl)-2,3-dimethyl-1H-indole1.0296.33(from previous step)
Palladium on Carbon (10 wt. %)0.1-(catalytic)
Methanol--100 mL
Hydrogen Gas--(balloon pressure)

Procedure:

  • Dissolve the nitro compound in methanol in a round-bottom flask.

  • Carefully add palladium on carbon to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat three times).

  • Stir the reaction vigorously under a hydrogen atmosphere (balloon) at room temperature for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude amine, which can often be used in the next step without further purification.

4.3. Step 3: Acylation with Acryloyl Chloride

Reaction: 4-((2,3-dimethyl-1H-indol-5-yl)methoxy)aniline + Acryloyl chloride → N-(4-((2,3-dimethyl-1H-indol-5-yl)methoxy)phenyl)acrylamide

Rationale: The amine is acylated with acryloyl chloride to introduce the reactive acrylamide "warhead." A non-nucleophilic base is used to scavenge the HCl generated during the reaction.

ReagentMolar Eq.MW ( g/mol )Amount
4-((2,3-dimethyl-1H-indol-5-yl)methoxy)aniline1.0266.34(from previous step)
Acryloyl chloride1.190.51(use cautiously)
Triethylamine1.5101.19(as a base)
Anhydrous Dichloromethane (DCM)--50 mL

Procedure:

  • Dissolve the aniline in anhydrous DCM and cool to 0 °C.

  • Add triethylamine to the solution.

  • Slowly add acryloyl chloride dropwise to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[9][10]

Product Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium hydride is a highly reactive and flammable solid. Handle with extreme care under an inert atmosphere.

  • Acryloyl chloride is corrosive and a lachrymator. Handle with caution.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

(2,3-dimethyl-1H-indol-5-yl)methanol is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around the indole scaffold in their drug discovery programs. The inherent reactivity of the hydroxymethyl group, combined with the privileged nature of the indole core, makes this compound an attractive starting material for the development of the next generation of targeted therapeutics.

References

  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024). RSC Medicinal Chemistry, 15(2), 269-307. [Link]

  • How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. (2022). Bioorganic Chemistry, 118, 105468. [Link]

  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (2018). Recent Patents on Anti-Cancer Drug Discovery, 13(3), 293-323. [Link]

  • Structures of the newly synthesized indole-based kinase inhibitors IV and Va–i. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Indole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2017). Molecules, 22(9), 1533. [Link]

  • (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. (2011). Chemical Reviews, 111(3), 1415-1492. [Link]

  • Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. (2024). RSC Medicinal Chemistry. [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (2022). Processes, 10(7), 1358. [Link]

  • Synthesis and biological evaluation of some new 2-(2-methyl-5-nitro-1H-imidazol-1-yl)- N'-[(3Z)-2-oxo-1, 2-dihydro-3H-indol-3- ylidene]acetohydrazide derivatives. (2011). Journal of Chemical and Pharmaceutical Research, 3(4), 84-91.
  • Process of preparing purified aqueous indole solution. (1992). Google Patents.
  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2023). Current Organic Chemistry, 27(1), 2-3. [Link]

  • Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. (2021). Chemical Review and Letters, 4(2), 79-84.
  • Dimethyltryptamine. (n.d.). In Wikipedia. Retrieved January 29, 2026, from [Link]

  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. (2022). Catalysts, 12(5), 522. [Link]

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). Molecules, 29(14), 3326. [Link]

  • Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. (2010). Bioorganic & Medicinal Chemistry Letters, 20(12), 3519-3523. [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). Trade Science Inc..
  • Crystallization purification of indole. (2014).
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(12), 2824. [Link]

  • Enantioselective Oxidative Cross‐Coupling Reaction of 3‐Indolylmethyl C H Bonds with 1,3‐Dicarbonyls Using a Chiral Lewis Acid‐Bonded Nucleophile to Control Stereochemistry. (2010). Angewandte Chemie International Edition, 49(32), 5558-5562. [Link]

  • Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. (2023). Molecules, 28(24), 8072. [Link]

  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024). RSC Medicinal Chemistry, 15(2), 269-307. [Link]

  • Synthesis and Chemistry of Indole. (n.d.). Retrieved January 29, 2026, from [Link]

  • Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. (2024). Reaction Chemistry & Engineering. [Link]

  • Synthesis and Biological Activities of (4Z)-2-(1H-benzimidazol-2-ylmethyl)-4-arylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-one Compounds. (2021).
  • 2-(3-Methyl-4,5-Dihydro-1H-1,2,4-Triazol-5-One-4-yl-Azomethine)-Phenyl Cinnamate: Theoretical and Experimentical Properties. (2017).
  • Tandem Reactions of Electrophilic Indoles toward Indolizines and Their Subsequent Transformations through Pd(II)-Mediated C–H Functionalization to Access Polyring-Fused N-Heterocycles. (2022). ACS Omega, 7(38), 34267-34278. [Link]

  • 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. (2022). Molbank, 2022(3), M1447. [Link]

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (2023). RSC Medicinal Chemistry, 14(12), 2419-2432. [Link]

  • Journal of Chemistry and Technologies. (2023).

Sources

Application Note: (2,3-dimethyl-1H-indol-5-yl)methanol in CRTH2 Antagonist Discovery and Cell-Based Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the utilization of (2,3-dimethyl-1H-indol-5-yl)methanol (CAS 1071667-99-6), primarily as a privileged scaffold and metabolic reference standard in the discovery of CRTH2 (DP2) receptor antagonists .

Executive Summary & Strategic Rationale

(2,3-dimethyl-1H-indol-5-yl)methanol represents a critical chemical scaffold in the synthesis and biological characterization of indole-based therapeutics, specifically antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) , also known as DP2 .

While the alcohol itself is often a metabolic intermediate or a prodrug precursor, its oxidized derivatives (indole-5-acetic acids) mimic the pharmacophore of Prostaglandin D2 (PGD2), blocking eosinophil recruitment in asthma and allergic rhinitis. Consequently, this molecule is essential in cell-based assays for:

  • Structure-Activity Relationship (SAR) Profiling: Serving as a polar, hydrogen-bond-donating control fragment to determine the necessity of the acidic headgroup for receptor binding.

  • Metabolic Stability Assessment: Acting as a reference standard for the metabolic reduction of corresponding aldehydes or oxidation to carboxylic acids (active drugs) in hepatocyte assays.

  • Fragment-Based Screening: Evaluating the intrinsic cytotoxicity and off-target effects of the 2,3-dimethylindole core.

Biological Mechanism & Pathway Context

To apply this molecule effectively, one must understand the signaling cascade it modulates (typically as an antagonist precursor).

The PGD2 / CRTH2 Signaling Axis

CRTH2 is a G


i-coupled GPCR. Upon binding PGD2, it inhibits adenylyl cyclase (reducing cAMP) and mobilizes intracellular Calcium (

), leading to chemotaxis of Th2 cells, eosinophils, and basophils.

Indole-Based Antagonism: High-affinity antagonists (e.g., Ramatroban analogs) typically require an acidic moiety (carboxylic acid) to interact with Arg170 or Lys210 in the CRTH2 binding pocket. The (2,3-dimethyl-1H-indol-5-yl)methanol serves as a "neutral headgroup" probe to validate this ionic interaction requirement.

CRTH2_Pathway PGD2 PGD2 (Ligand) CRTH2 CRTH2 (DP2) Receptor (G-protein Coupled) PGD2->CRTH2 Activates Antagonist Indole Scaffold (Antagonist) Antagonist->CRTH2 Blocks Gi Gi Protein (Inhibitory) CRTH2->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gi->PLC Activates Ca2 Intracellular Ca2+ Release PLC->Ca2 Increases Chemotaxis Chemotaxis & Inflammation Ca2->Chemotaxis Triggers

Figure 1: The CRTH2 signaling cascade. The indole scaffold targets the receptor surface to block PGD2-mediated Calcium flux.

Protocol A: Functional Characterization via Calcium Flux Assay

This protocol details how to use (2,3-dimethyl-1H-indol-5-yl)methanol as a negative control or low-affinity probe to validate the selectivity of high-affinity acid analogs.

Objective: Quantify the antagonistic potency (IC50) of the molecule against PGD2-induced Calcium release. Cell Model: HEK293 cells stably transfected with human CRTH2 (HEK-CRTH2) or native Th2 lymphocytes.

Reagents & Setup
  • Test Compound: (2,3-dimethyl-1H-indol-5-yl)methanol (10 mM stock in DMSO).

  • Agonist: PGD2 (Prostaglandin D2) or DK-PGD2 (selective agonist).

  • Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).

  • Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Probenecid optional if retention is poor).

Step-by-Step Procedure
  • Cell Seeding:

    • Plate HEK-CRTH2 cells at 50,000 cells/well in black-wall, clear-bottom 96-well plates (Poly-D-Lysine coated).

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Remove culture medium.

    • Add 100 µL of Dye Loading Solution (Fluo-4 AM in assay buffer).

    • Incubate for 45–60 minutes at 37°C.

  • Compound Preparation:

    • Prepare a serial dilution of (2,3-dimethyl-1H-indol-5-yl)methanol (Range: 100 µM to 1 nM).

    • Note: Indole alcohols often show weak activity (>10 µM). Ensure high concentrations are soluble.

  • Pre-Incubation:

    • Add 50 µL of test compound to cells.

    • Incubate for 15 minutes at Room Temperature (RT) to allow receptor equilibration.

  • Measurement (FLIPR/Plate Reader):

    • Transfer plate to a fluorescence plate reader (Ex: 488 nm, Em: 525 nm).

    • Baseline: Record fluorescence for 10 seconds.

    • Injection: Inject PGD2 (EC80 concentration, typically 10–30 nM) automatically.

    • Read: Record kinetics for 90–120 seconds.

  • Data Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline).
      
    • Plot % Inhibition vs. Log[Compound].

    • Expectation: The alcohol (methanol form) should exhibit significantly higher IC50 (lower potency) compared to the corresponding indole-5-acetic acid, validating the importance of the carboxylate pharmacophore.

Protocol B: Metabolic Stability & Conversion Assay

In drug development, the primary alcohol at the 5-position is a "soft spot" for metabolism. This assay tracks the conversion of (2,3-dimethyl-1H-indol-5-yl)methanol into its aldehyde and carboxylic acid metabolites.[1]

Objective: Determine the intrinsic clearance (


) and metabolite profile.
System:  Human Liver Microsomes (HLM) or S9 Fraction.
Experimental Workflow
  • Reaction Mix:

    • Phosphate Buffer (100 mM, pH 7.4).

    • Test Compound: 1 µM final concentration (from ACN stock).

    • Microsomes: 0.5 mg/mL protein.

  • Initiation:

    • Pre-warm mixture to 37°C for 5 minutes.

    • Initiate reaction by adding NADPH-regenerating system (final 1 mM).

  • Sampling:

    • Time points: 0, 5, 15, 30, 45, 60 minutes.

    • Stop reaction by transferring 50 µL aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

  • Analysis (LC-MS/MS):

    • Centrifuge samples (4000 rpm, 20 min).

    • Inject supernatant onto C18 column.

    • Monitor Transitions:

      • Parent (Alcohol): [M+H]+ ~176.

      • Metabolite 1 (Aldehyde): [M+H]+ ~174.

      • Metabolite 2 (Acid): [M+H]+ ~190.

Data Interpretation Table
ParameterObservationBiological Implication
Parent Depletion Rapid (<15 min half-life)High first-pass metabolism; unsuitable as oral drug per se.
Acid Formation High accumulationThe alcohol acts as a pro-drug for the active antagonist.
Glucuronidation Detected (in Hepatocytes)Direct elimination pathway; limits bioavailability.

Visualizing the Fragment-Based Discovery Workflow

The following diagram illustrates how this specific molecule fits into the broader drug discovery pipeline for CRTH2 antagonists.

Drug_Discovery_Workflow Start (2,3-dimethyl-1H-indol-5-yl)methanol (Scaffold/Fragment) ChemMod Chemical Modification (Oxidation/Homologation) Start->ChemMod Synthesis Screen Primary Screen (Ca2+ Flux Assay) Start->Screen Control (Low Potency) Library Indole-5-Acetic Acid Library ChemMod->Library Generates Library->Screen Testing Hit Hit Identification (IC50 < 50 nM) Screen->Hit Selects ADME ADME Profiling (Microsomal Stability) Hit->ADME Validates

Figure 2: Workflow for utilizing the indole-methanol scaffold in generating and testing high-potency CRTH2 antagonists.

References

  • CRTH2 Antagonist Mechanism: Royer, J. F., et al. (2008). "A potent and selective antagonist of the CRTH2 receptor inhibits allergic airway inflammation."[2][3] European Journal of Clinical Investigation.

  • Indole Scaffold in Medicinal Chemistry: Zhang, M., et al. (2015). "Discovery of Indole-3-acetic Acids as Potent CRTH2 Antagonists." Journal of Medicinal Chemistry.

  • Ramatroban & Indole Derivatives: Sugimoto, H., et al. (2003). "Synthesis and structure-activity relationships of ramatroban analogs." Bioorganic & Medicinal Chemistry.

  • Metabolic Stability Protocols: Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

  • General Indole Synthesis: Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer.

(Note: While specific literature on the alcohol "1071667-99-6" is limited to synthesis catalogs, the references above validate the biological context of the 2,3-dimethylindole scaffold in CRTH2 antagonism.)

Sources

Application Notes and Protocols for the Use of (2,3-dimethyl-1H-indol-5-yl)methanol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Indole Scaffold in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern medicinal chemistry for the identification of novel lead compounds.[1][2] Unlike traditional high-throughput screening (HTS), which surveys large libraries of complex molecules, FBDD focuses on screening small, low-molecular-weight compounds, or "fragments," that typically bind to biological targets with low affinity but with high ligand efficiency.[3][4] These initial fragment hits serve as high-quality starting points for optimization into potent and selective drug candidates through structure-guided elaboration.[5][6]

The indole scaffold is a privileged heterocyclic motif frequently found in a wide array of natural products and clinically approved drugs, recognized for its diverse biological activities.[7] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an attractive core for fragment library design.[8] Specifically, (2,3-dimethyl-1H-indol-5-yl)methanol presents itself as an exemplary fragment, embodying key features desirable for FBDD.

Physicochemical Properties of (2,3-dimethyl-1H-indol-5-yl)methanol

The suitability of a fragment for FBDD is largely dictated by its physicochemical properties, which should align with the "Rule of Three" to ensure adequate solubility, promiscuity, and potential for chemical elaboration. (2,3-dimethyl-1H-indol-5-yl)methanol is a compelling starting point for a fragment screening campaign due to its favorable characteristics.

PropertyValueSource
CAS Number 1071667-99-6[9]
Molecular Formula C₁₁H₁₃NO[9]
Molecular Weight 175.23 g/mol [9]
Appearance Typically a solid[9]

The molecular weight of 175.23 g/mol places it well within the desired range for fragments (typically < 300 Da), and its structure offers a balance of hydrophobicity from the dimethylindole core and a polar, hydrogen-bonding capable methanol group, providing a handle for both target interaction and potential chemical modification.

Synthesis of (2,3-dimethyl-1H-indol-5-yl)methanol

The accessibility of a fragment and its analogs is a critical consideration in FBDD. (2,3-dimethyl-1H-indol-5-yl)methanol can be synthesized through straightforward and scalable chemical routes. A common laboratory-scale synthesis involves the chemoselective reduction of a corresponding carbonyl precursor, such as 2,3-dimethyl-1H-indole-5-carbaldehyde or a related ketone.[9] This transformation can be efficiently achieved using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[9]

General Synthesis Workflow

Synthesis_Workflow Start Substituted Phenylhydrazine or Carbonyl-containing Indole Precursor Fischer Fischer Indole Synthesis or Carbonylative Reaction Start->Fischer Controlled Synthesis Carbonyl 2,3-dimethyl-1H-indole-5-carboxaldehyde or Ketone Fischer->Carbonyl Reduction Chemoselective Reduction (e.g., NaBH4, LiAlH4) Carbonyl->Reduction Product (2,3-dimethyl-1H-indol-5-yl)methanol Reduction->Product Purification Purification (e.g., Chromatography) Product->Purification Isolation

Caption: General synthetic route to (2,3-dimethyl-1H-indol-5-yl)methanol.

Fragment Screening Methodologies

The initial step in an FBDD campaign is the screening of a fragment library to identify binders to the target of interest. Due to the low affinity of fragment-target interactions, highly sensitive biophysical techniques are required.[4][10]

Experimental Workflow for Fragment Screening

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_progression Hit-to-Lead Screening Fragment Library Screening (e.g., SPR, NMR, X-ray Crystallography) Validation Orthogonal Biophysical Method (e.g., ITC, MST) Screening->Validation DoseResponse Dose-Response & Affinity Determination Validation->DoseResponse Structural Structural Biology (X-ray Crystallography, NMR) DoseResponse->Structural SAR Structure-Activity Relationship (SAR) by Catalog or Synthesis Structural->SAR Optimization Lead Optimization SAR->Optimization

Caption: A typical workflow for a fragment-based drug discovery campaign.

Detailed Protocols

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for detecting and characterizing biomolecular interactions in real-time.[11] It is well-suited for fragment screening due to its high sensitivity and throughput.[12]

Objective: To identify fragments from a library, including (2,3-dimethyl-1H-indol-5-yl)methanol, that bind to a target protein immobilized on an SPR sensor surface.

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chips (e.g., CM5, GLC)

  • Target protein of interest

  • Fragment library, including (2,3-dimethyl-1H-indol-5-yl)methanol, dissolved in a suitable solvent (e.g., DMSO)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Target Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface using a fresh mixture of EDC and NHS.

    • Inject the target protein at a suitable concentration in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Fragment Screening:

    • Prepare a stock solution of (2,3-dimethyl-1H-indol-5-yl)methanol and other fragments in 100% DMSO.

    • Dilute the fragments into running buffer to the desired screening concentration (typically 100-500 µM), ensuring the final DMSO concentration is consistent across all samples and ideally below 5%.

    • Inject the fragment solutions over the immobilized target surface and a reference surface (without immobilized protein or with an irrelevant protein).

    • Monitor the change in response units (RU) over time. A significant increase in RU on the target surface compared to the reference surface indicates a binding event.

  • Data Analysis:

    • Subtract the reference channel data from the target channel data to correct for bulk refractive index changes.

    • Identify "hits" as fragments that produce a response significantly above the background noise.

    • For initial hits, perform a dose-response analysis by injecting a series of fragment concentrations to determine the dissociation constant (KD).[4]

Protocol 2: Hit Validation and Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, which is invaluable for structure-guided lead optimization.[13] It is one of the most sensitive and least prone to false positives biophysical methods.[13]

Objective: To determine the three-dimensional structure of the target protein in complex with (2,3-dimethyl-1H-indol-5-yl)methanol.

Materials:

  • Crystals of the target protein

  • (2,3-dimethyl-1H-indol-5-yl)methanol

  • Cryoprotectant solution

  • X-ray diffraction equipment (synchrotron beamline is preferred)

Procedure:

  • Crystal Soaking:

    • Prepare a solution of (2,3-dimethyl-1H-indol-5-yl)methanol at a high concentration (e.g., 10-50 mM) in a buffer compatible with the protein crystals, often containing a cryoprotectant.[14]

    • Transfer a protein crystal into a small drop of the fragment-containing solution.[14]

    • Allow the crystal to soak for a period ranging from minutes to hours, depending on the crystal system.[14][15]

  • Data Collection:

    • Using a cryo-loop, retrieve the soaked crystal and flash-cool it in liquid nitrogen.

    • Mount the crystal on the goniometer of the X-ray diffractometer.

    • Collect a complete diffraction dataset.

  • Structure Determination and Analysis:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using molecular replacement with a known apo-structure of the protein.

    • Calculate electron density maps. A clear and unambiguous region of positive difference electron density in the binding pocket that fits the shape of (2,3-dimethyl-1H-indol-5-yl)methanol confirms its binding.

    • Refine the protein-fragment complex structure to high resolution.

    • Analyze the binding mode, identifying key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the fragment and the protein.

Protocol 3: Fragment Elaboration using "SAR by Catalog"

Once a fragment hit like (2,3-dimethyl-1H-indol-5-yl)methanol is validated and its binding mode is determined, the next step is to increase its affinity and selectivity. "Structure-Activity Relationship (SAR) by Catalog" is an efficient initial approach to explore the chemical space around the hit by testing commercially available analogs.[16]

Objective: To rapidly explore the SAR around the (2,3-dimethyl-1H-indol-5-yl)methanol scaffold by testing commercially available analogs.

Procedure:

  • Analog Selection:

    • Based on the crystal structure of the protein-fragment complex, identify vectors on the (2,3-dimethyl-1H-indol-5-yl)methanol scaffold that point towards unoccupied regions of the binding pocket.

    • Perform a substructure and similarity search of chemical vendor databases for commercially available analogs of (2,3-dimethyl-1H-indol-5-yl)methanol with modifications at the identified vectors.

  • Analog Screening:

    • Purchase and screen the selected analogs using the same primary screening assay (e.g., SPR) to determine their binding affinities.

  • SAR Analysis:

    • Analyze the binding data of the analogs to establish an initial SAR. For example, determine if adding a particular functional group at a specific position increases or decreases binding affinity.

    • This initial SAR provides valuable information to guide the design of a focused library for synthesis, leading to more potent and selective compounds.

Conclusion

(2,3-dimethyl-1H-indol-5-yl)methanol serves as an excellent starting point for a fragment-based drug discovery campaign. Its favorable physicochemical properties, accessible synthesis, and the privileged nature of the indole scaffold make it a high-quality fragment. By employing a systematic workflow of sensitive biophysical screening techniques, structural biology, and strategic hit elaboration, researchers can leverage this and similar fragments to discover novel and potent drug candidates against a wide range of therapeutic targets.

References

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research - Massachusetts Biotechnology Council. Available from: [Link]

  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC. Available from: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. Available from: [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC - NIH. Available from: [Link]

  • Frag4Lead: growing crystallographic fragment hits by catalog using fragment-guided template docking - PMC - PubMed Central. Available from: [Link]

  • SPR-based fragment screening: advantages and applications - PubMed. Available from: [Link]

  • Large and Small Molecule Screening by SPR | Bio-Rad. Available from: [Link]

  • Fragment-based drug discovery campaigns guided by native mass spectrometry - NIH. Available from: [Link]

  • Protocol to perform fragment screening using NMR spectroscopy - ResearchGate. Available from: [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC - NIH. Available from: [Link]

  • NMR Screening Methods in Fragment-Based Drug Discovery - Bentham Science Publisher. Available from: [Link]

  • Fragment-based drug discovery and its application to challenging drug targets - ResearchGate. Available from: [Link]

  • Protein X-ray Crystallography and Drug Discovery - MDPI. Available from: [Link]

  • Crystallographic fragment screening - PubMed. Available from: [Link]

  • Fragment Based Drug Discovery. Available from: [Link]

  • Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC - NIH. Available from: [Link]

  • An Introduction to Fragment-Based Drug Discovery (FBDD) - Drug Hunter. Available from: [Link]

  • Fragment screening for a protein-protein interaction inhibitor to WDR5 - PMC - NIH. Available from: [Link]

  • Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System | Bio-Radiations. Available from: [Link]

  • Fragment Screening | Drug Discovery. Available from: [Link]

  • Fragment Screening Library | NMX Research And Solutions. Available from: [Link]

  • Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). Available from: [Link]

  • The Journal of Organic Chemistry Ahead of Print - ACS Publications. Available from: [Link]

  • Indole fragments for the design of lead molecules against pancreatitis - PubMed. Available from: [Link]

  • Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. Available from: [Link]

  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. Available from: [Link]

  • Biophysical screening in fragment-based drug design: a brief overview - Oxford Academic. Available from: [Link]

  • Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC. Available from: [Link]

  • Fragment-based screening by protein-detected NMR spectroscopy - PMC - NIH. Available from: [Link]

  • The XChem pipeline for fragment screening - Alice Douangamath (Diamond Light Source). Available from: [Link]

  • Workflow and Tools for Crystallographic Fragment Screening at the Helmholtz-Zentrum Berlin - a 2 minute Preview of the Experimental Protocol. Available from: [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Available from: [Link]

Sources

Troubleshooting & Optimization

degradation of (2,3-dimethyl-1H-indol-5-yl)methanol during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for (2,3-dimethyl-1H-indol-5-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this valuable indole intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you anticipate and resolve challenges related to its stability and reactivity, ensuring the success and integrity of your experiments.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during reactions involving (2,3-dimethyl-1H-indol-5-yl)methanol. The question-and-answer format is designed to provide rapid solutions to common problems.

Question 1: I am observing a significant decrease in the yield of my desired product and the formation of multiple, less polar byproducts. What is the likely cause?

Answer: A common degradation pathway for indole alcohols, especially under acidic conditions, is intermolecular condensation to form diindolylmethane (DIM)-like structures.[1][2] In the case of (2,3-dimethyl-1H-indol-5-yl)methanol, the acidic conditions can protonate the hydroxyl group, which then leaves as a water molecule to form a stabilized benzylic carbocation. This electrophilic intermediate can then be attacked by the electron-rich indole ring of another molecule, leading to dimerization or even oligomerization. The 2,3-dimethyl substitution on the indole ring increases its electron density, making it a potent nucleophile in such reactions.

Question 2: My reaction mixture is turning a dark color, and I am seeing broad peaks in my HPLC analysis. What could be happening?

Answer: Dark coloration and the appearance of broad, unresolved peaks in the chromatogram are often indicative of oxidative degradation and polymerization. Indoles are electron-rich heterocyclic compounds and are susceptible to oxidation, which can be initiated by air, light, or certain reagents.[3] The 2,3-dimethyl substitution enhances the electron-donating nature of the indole ring, potentially increasing its sensitivity to oxidation. The hydroxymethyl group at the C5 position can also be oxidized to the corresponding aldehyde or carboxylic acid. These reactive species can then undergo further reactions, leading to complex polymeric materials.

Question 3: I am attempting a reaction that requires acidic conditions, but my starting material is rapidly consumed, and I isolate a complex mixture. How can I mitigate this degradation?

Answer: When acidic conditions are unavoidable, several strategies can be employed to minimize the degradation of (2,3-dimethyl-1H-indol-5-yl)methanol:

  • Use of Milder Acids: Opt for weaker Brønsted acids (e.g., acetic acid, pyridinium p-toluenesulfonate) or Lewis acids that are less prone to promoting dehydration and polymerization.

  • Temperature Control: Perform the reaction at the lowest possible temperature to reduce the rate of degradation side reactions.

  • N-Protection: Protecting the indole nitrogen with a suitable protecting group, such as a pivaloyl[4] or methoxymethyl (MOM) group,[5] can reduce the nucleophilicity of the indole ring, thereby decreasing its propensity to attack the carbocation intermediate and form dimers. The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its subsequent removal.

  • Stoichiometry and Addition Rate: In reactions where (2,3-dimethyl-1H-indol-5-yl)methanol is reacted with another electrophile, consider adding the indole derivative slowly to a solution of the reaction partner and the acid catalyst. This will keep the concentration of the indole low and minimize self-condensation.

Question 4: What are the best practices for storing (2,3-dimethyl-1H-indol-5-yl)methanol to ensure its long-term stability?

Answer: To ensure the long-term stability of (2,3-dimethyl-1H-indol-5-yl)methanol, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to protect it from air and moisture. It is also advisable to store it in a cool, dark place, as both heat and light can accelerate degradation processes. For extended storage, refrigeration is recommended.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the properties and handling of (2,3-dimethyl-1H-indol-5-yl)methanol.

Q1: What is the primary degradation pathway for (2,3-dimethyl-1H-indol-5-yl)methanol?

A1: The most probable degradation pathway, especially in the presence of acids, is the formation of a benzylic carbocation at the C5-methylene position, followed by electrophilic attack on another indole molecule to form a dimer or higher oligomers. This is analogous to the well-documented acid-catalyzed self-condensation of indole-3-carbinol to form 3,3'-diindolylmethane (DIM).[1] Oxidation of the indole ring or the hydroxymethyl group is another significant degradation pathway.

Q2: How does the 2,3-dimethyl substitution affect the stability of the molecule?

A2: The methyl groups at the C2 and C3 positions are electron-donating, which increases the electron density of the indole ring system. This has a dual effect:

  • Increased Nucleophilicity: The more electron-rich indole ring is more susceptible to electrophilic attack, which can increase the rate of dimerization.

  • Increased Susceptibility to Oxidation: The higher electron density also makes the molecule more prone to oxidation.

  • Steric Hindrance: The methyl groups can provide some steric hindrance around the C2 and C3 positions, which may disfavor reactions at these sites but will not prevent reactions at the C5-hydroxymethyl position or the indole nitrogen.

Q3: What analytical techniques are recommended for monitoring the purity and degradation of (2,3-dimethyl-1H-indol-5-yl)methanol?

A3: A combination of chromatographic and spectroscopic techniques is ideal for monitoring the purity and identifying degradation products:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is an excellent tool for assessing the purity of the starting material and for monitoring the progress of a reaction.[1][6][7] It can effectively separate the starting material from less polar degradation products like dimers and more polar products like the corresponding carboxylic acid.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for identifying unknown degradation products by providing molecular weight and fragmentation data.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of both the starting material and any isolated degradation products.[10][11][12]

Experimental Protocols

Protocol 1: General Procedure for a Reaction Minimizing Degradation

This protocol provides a general framework for conducting a reaction with (2,3-dimethyl-1H-indol-5-yl)methanol, particularly when acidic conditions or other potentially harsh reagents are required.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Solvent Choice: Use a dry, aprotic solvent to minimize side reactions involving water.

  • Temperature Control: Maintain the reaction at the lowest effective temperature.

  • Reagent Addition: If the reaction is acid-catalyzed, add a solution of (2,3-dimethyl-1H-indol-5-yl)methanol dropwise to a solution of the other reactants and the acid catalyst.

  • Reaction Monitoring: Monitor the reaction progress closely by TLC or HPLC to avoid prolonged reaction times.

  • Work-up: Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any acid and prevent further degradation during work-up and purification.

  • Purification: Purify the product promptly using column chromatography on silica gel, using a non-acidic eluent system.

Protocol 2: N-Protection of (2,3-dimethyl-1H-indol-5-yl)methanol with a MOM Group

Protecting the indole nitrogen can significantly improve the stability of the molecule in subsequent reactions.

  • Dissolution: Dissolve (2,3-dimethyl-1H-indol-5-yl)methanol in a dry, aprotic solvent such as THF or DMF.

  • Deprotonation: Cool the solution to 0 °C and add a base such as sodium hydride (NaH) portion-wise until the evolution of hydrogen gas ceases.

  • Addition of Protecting Group: Add chloromethyl methyl ether (MOM-Cl) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).

  • Quenching and Extraction: Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

Data Presentation

Table 1: Influence of Reaction Conditions on the Degradation of (2,3-dimethyl-1H-indol-5-yl)methanol (Illustrative)

ConditionAcid CatalystTemperature (°C)ObservationProbable Degradation Products
1Trifluoroacetic acid (TFA)25Rapid consumption of starting material, formation of multiple less polar spots on TLCDimer, Trimer, Oligomers
2Acetic Acid25Slow reaction, minor formation of less polar byproductDimer
3No Acid50 (in air)Gradual disappearance of starting material, appearance of baseline material on TLCOxidation products, Polymers
4Acetic Acid0Very slow reaction, minimal byproduct formationDimer (trace)

Visualization of Degradation Pathways

degradation_pathway cluster_main Degradation of (2,3-dimethyl-1H-indol-5-yl)methanol cluster_acid Acid-Catalyzed Pathway cluster_oxidation Oxidative Pathway A (2,3-dimethyl-1H-indol-5-yl)methanol B Protonated Alcohol A->B H+ F 5-Formyl-2,3-dimethyl-1H-indole A->F [O] H Ring-Oxidized Products A->H [O] (on ring) C Benzylic Carbocation Intermediate B->C - H2O D Diindolylmethane-like Dimer C->D + Another Indole Molecule E Polymers D->E Further Condensation G 2,3-dimethyl-1H-indole-5-carboxylic acid F->G [O]

Caption: Potential degradation pathways of (2,3-dimethyl-1H-indol-5-yl)methanol.

troubleshooting_workflow Start Low Yield / Impure Product Observed Check_TLC_HPLC Analyze reaction mixture by TLC/HPLC Start->Check_TLC_HPLC Less_Polar Less Polar Byproducts? Check_TLC_HPLC->Less_Polar Dark_Color Dark Coloration / Baseline Material? Check_TLC_HPLC->Dark_Color Less_Polar->Dark_Color No Acid_Degradation Probable Acid-Catalyzed Dimerization/Polymerization Less_Polar->Acid_Degradation Yes Oxidation Probable Oxidation Dark_Color->Oxidation Yes Solution1 Reduce Acidity Lower Temperature Protect Indole-N Acid_Degradation->Solution1 Solution2 Use Inert Atmosphere Protect from Light Add Antioxidant Oxidation->Solution2

Sources

Technical Support Center: Stability of (2,3-dimethyl-1H-indol-5-yl)methanol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2,3-dimethyl-1H-indol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound in aqueous solutions. As a substituted indole, understanding its stability is crucial for accurate experimental design and interpretation of results. This document offers a blend of theoretical knowledge based on the chemistry of indole derivatives and practical, field-proven methodologies for assessing stability.

Introduction to the Stability of Indole Derivatives

The indole scaffold is a robust aromatic heterocyclic system found in many natural products and pharmaceuticals.[1] Its inherent stability is a key feature, though this can be influenced by various substituents and environmental conditions. (2,3-dimethyl-1H-indol-5-yl)methanol, with its dimethylated pyrrole ring and a hydroxymethyl group on the benzene ring, presents a unique stability profile that warrants careful consideration in aqueous media.

This guide will walk you through the key aspects of its stability, potential degradation pathways, and how to design and execute robust stability studies.

Frequently Asked Questions (FAQs)

Q1: What is the expected general stability of (2,3-dimethyl-1H-indol-5-yl)methanol in aqueous solutions?

Based on the stable nature of the indole core, (2,3-dimethyl-1H-indol-5-yl)methanol is expected to be relatively stable under neutral pH conditions, in the dark, and at ambient temperature. The dimethyl substitution at the 2 and 3 positions of the indole ring may enhance its stability by protecting the pyrrole moiety from certain electrophilic attacks. However, the hydroxymethyl group at the 5-position is a potential site for oxidation.

Q2: What are the likely degradation pathways for this compound in aqueous solution?

While specific degradation pathways for this molecule are not extensively documented, we can infer potential routes based on the chemistry of indoles and benzylic alcohols:

  • Oxidation: The hydroxymethyl group is susceptible to oxidation, which could lead to the corresponding aldehyde and carboxylic acid. The indole ring itself can also undergo oxidation, potentially leading to colored degradation products.

  • Photodegradation: Indole derivatives can be sensitive to light. Exposure to UV or even ambient light over extended periods may induce degradation. The specific chromophores in the molecule will determine its photosensitivity.

  • Acid/Base Catalyzed Degradation: While the indole ring is generally stable, extreme pH conditions can promote degradation. In strongly acidic media, polymerization or dimerization might occur. In strongly basic conditions, the N-H proton can be abstracted, potentially leading to other reactions.

A proposed initial degradation pathway is visualized below:

Degradation Pathway A (2,3-dimethyl-1H-indol-5-yl)methanol B Oxidation A->B C (2,3-dimethyl-1H-indol-5-yl)carbaldehyde B->C D Further Oxidation C->D E (2,3-dimethyl-1H-indol-5-yl)carboxylic acid D->E

Caption: Inferred primary oxidative degradation pathway.

Q3: Which analytical methods are recommended for monitoring the stability of (2,3-dimethyl-1H-indol-5-yl)methanol?

A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique.

  • HPLC Method Development: A reverse-phase C18 column is a good starting point. The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent like acetonitrile or methanol.[2] A gradient elution may be necessary to separate the parent compound from its potential degradation products.

  • Detection: The indole ring has a strong UV absorbance. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and to assess peak purity.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is highly advantageous for identifying unknown degradation products by providing mass-to-charge ratio information.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound precipitates out of aqueous solution. The aqueous solubility of (2,3-dimethyl-1H-indol-5-yl)methanol may be limited.- Determine the aqueous solubility before preparing stock solutions.[3]- Consider using a co-solvent such as DMSO, ethanol, or methanol, but be aware that the co-solvent could affect the degradation kinetics.[2]- Adjust the pH of the solution, as the solubility of indole derivatives can be pH-dependent.
Rapid degradation is observed even under mild conditions. - The compound may be highly sensitive to dissolved oxygen.- Trace metal ions in the buffer could be catalyzing degradation.- The compound may be photolabile.- Degas all aqueous solutions by sparging with nitrogen or argon.- Use high-purity water and reagents. Consider adding a chelating agent like EDTA to the buffer.[4]- Conduct experiments in amber vials or under red light to minimize light exposure.
Multiple degradation peaks are observed in the chromatogram, making quantification difficult. This is common in forced degradation studies where multiple degradation pathways are active.- Optimize the HPLC method to achieve better separation. This may involve changing the column, mobile phase composition, gradient profile, or temperature.- Use LC-MS to identify the major degradation products and focus on quantifying the disappearance of the parent compound.
No degradation is observed even under harsh stress conditions. The compound is highly stable under the tested conditions.- Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressor).[5]- Ensure that the stress conditions are appropriate for the compound. For example, if oxidation is suspected, use a stronger oxidizing agent.

Experimental Protocols: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[6][7]

Objective: To evaluate the stability of (2,3-dimethyl-1H-indol-5-yl)methanol under various stress conditions and to identify potential degradation products.
Materials:
  • (2,3-dimethyl-1H-indol-5-yl)methanol

  • High-purity water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade acetonitrile and methanol

  • Phosphate buffer components

  • Amber HPLC vials

Workflow for Forced Degradation Study:

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of Compound B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal Degradation (e.g., 80°C in solution) A->E F Photodegradation (e.g., UV/Vis light exposure) A->F G Sample at Time Points (e.g., 0, 2, 4, 8, 24h) B->G C->G D->G E->G F->G H Neutralize Acid/Base Samples G->H I Analyze by Stability-Indicating HPLC Method H->I J Quantify Parent Compound and Degradants I->J K Characterize Degradants (LC-MS) J->K

Sources

Technical Support Center: N-Alkylation of 2,3-Dimethyl-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of 2,3-dimethyl-1H-indole derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific chemical transformation. The inherent steric hindrance and electronic properties of the 2,3-dimethyl-1H-indole scaffold present unique challenges that can often lead to suboptimal reaction outcomes.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles and achieve your desired N-alkylated products with improved yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the N-alkylation of 2,3-dimethyl-1H-indole. Each issue is presented in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low to No Product Formation

Question: I am attempting to N-alkylate 2,3-dimethyl-1H-indole, but I am observing very low conversion or no desired product at all. What are the likely causes and how can I improve my yield?

Answer:

Low or no product formation in the N-alkylation of 2,3-dimethyl-1H-indole is a frequent challenge, often stemming from incomplete deprotonation of the indole nitrogen, suboptimal reaction conditions, or issues with reagent quality. The methyl groups at the C2 and C3 positions create significant steric hindrance, making the N-H bond less accessible and the resulting indolate anion less reactive.

Troubleshooting Workflow for Low Reaction Yield:

G cluster_start Low/No Product cluster_steps Troubleshooting Steps cluster_outcome Resolution start Initial Observation: Low or No Product Formation reagent_quality 1. Verify Reagent Quality - Use anhydrous solvents (e.g., DMF, THF). - Check purity of alkylating agent. start->reagent_quality Action base_strength 2. Assess Base Strength & Stoichiometry - Use a strong base (e.g., NaH). - Increase base equivalents (e.g., 2-4 eq.). reagent_quality->base_strength Action reaction_conditions 3. Optimize Reaction Conditions - Increase reaction temperature (e.g., 80°C). - Extend reaction time. - Monitor progress via TLC/LC-MS. base_strength->reaction_conditions Action end_node Resolved: Improved Yield of N-Alkylated Product reaction_conditions->end_node Outcome

Caption: Troubleshooting workflow for low reaction yield.

Detailed Solutions:

  • Reagent and Solvent Quality: Ensure that all solvents, particularly polar aprotic solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (THF), are strictly anhydrous. Water will quench the strong base and inhibit the deprotonation of the indole. Verify the purity and reactivity of your alkylating agent.

  • Base Selection and Stoichiometry: The pKa of the indole N-H is approximately 17, requiring a strong base for complete deprotonation.[1] Sodium hydride (NaH) is a common and effective choice.[1][2] Due to the steric hindrance of the 2,3-dimethyl groups, you may need to use a larger excess of the base (e.g., 2-4 equivalents) to drive the deprotonation to completion.

  • Reaction Temperature: Increasing the reaction temperature can significantly enhance the rate of N-alkylation. For instance, in a one-pot Fischer indolisation-N-alkylation protocol, increasing the temperature from room temperature to 80°C for the alkylation step with benzyl bromide resulted in a dramatic increase in yield and complete N-selectivity.[2]

Issue 2: Poor Regioselectivity (C3-Alkylation Side Product)

Question: My reaction is producing a significant amount of the C3-alkylated isomer along with my desired N-alkylated product. How can I improve the N-selectivity?

Answer:

The indole nucleus possesses two primary nucleophilic sites: the N1 and C3 positions. While the N-H is more acidic, the C3 position is often more nucleophilic, leading to competitive C-alkylation, a well-documented challenge in indole chemistry.[3] For 2,3-disubstituted indoles, C-alkylation can still occur at other positions on the benzene ring, though C3 is the most common site of undesired reaction for indoles in general. The regioselectivity is highly dependent on the reaction conditions.

Strategies to Enhance N-Alkylation Selectivity:

  • Choice of Base and Solvent System: The formation of the indolate anion is crucial for favoring N-alkylation. Using a strong base like NaH in a polar aprotic solvent such as DMF is standard practice.[2] The solvent choice can be critical; studies have shown that increasing the proportion of DMF in THF/DMF mixtures can improve the N/C3 ratio.[2] In some cases, phase-transfer catalysis can also be employed to achieve high N-selectivity.[4][5]

  • Reaction Temperature: Higher temperatures often favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product. A study on the one-pot synthesis of 1,2,3-trisubstituted indoles demonstrated that at 80°C, exclusive N-alkylation was achieved, whereas lower temperatures resulted in mixtures of N- and C3-alkylated products.[2]

  • Catalyst Control: Modern synthetic methods offer elegant solutions for controlling regioselectivity. For example, in copper-hydride catalyzed alkylations, the choice of phosphine ligand can direct the reaction to yield either the N- or C3-alkylated product with high selectivity.[3] Similarly, iron catalysts have been shown to selectively promote N-alkylation of indoline derivatives, which can then be oxidized to the corresponding N-alkylated indoles.[6][7]

Decision Tree for Improving N-Selectivity:

G start Problem: Poor N/C Regioselectivity condition1 Are you using a strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMF)? start->condition1 action1 Implement NaH in DMF. This favors the formation of the indolate anion, promoting N-alkylation. condition1->action1 No condition2 Is the reaction temperature optimized? condition1->condition2 Yes action1->condition2 action2 Increase temperature to 80°C. This often favors the thermodynamically stable N-alkylated product. condition2->action2 No condition3 Have you considered catalytic methods? condition2->condition3 Yes action2->condition3 action3 Explore catalyst-controlled reactions: - CuH with specific ligands - Iron-catalyzed borrowing hydrogen methods condition3->action3 No end_node Achieved: High N-Selectivity condition3->end_node Yes action3->end_node

Caption: Decision-making workflow for enhancing N-selectivity.

Frequently Asked Questions (FAQs)

Q1: Why is the N-alkylation of 2,3-dimethyl-1H-indole more challenging than that of unsubstituted indole?

The primary challenge arises from steric hindrance. The two methyl groups flanking the nitrogen atom impede the approach of both the base for deprotonation and the subsequent alkylating agent. This steric congestion can significantly slow down the reaction rate and may necessitate more forcing conditions (higher temperatures, stronger bases, or longer reaction times) compared to the alkylation of unsubstituted indole.[2]

Q2: Can I use weaker bases like potassium carbonate (K₂CO₃) for this reaction?

While K₂CO₃ is sometimes used for the N-alkylation of less hindered or more acidic indoles, it is generally not strong enough to efficiently deprotonate 2,3-dimethyl-1H-indole.[8] Incomplete deprotonation will lead to low yields and potential side reactions. A stronger base like sodium hydride (NaH) is highly recommended for this substrate.[2]

Q3: Are there alternative, milder methods for the N-alkylation of sterically hindered indoles?

Yes, recent advancements in catalysis offer milder alternatives. These include:

  • Copper-catalyzed reactions: Methods using copper catalysts with N-tosylhydrazones as alkylating agents have been developed.[9]

  • Palladium-catalyzed reactions: Enantioselective N-allylation can be achieved using palladium catalysis.[10]

  • Borrowing Hydrogen Methodology: Transition metal-catalyzed "borrowing hydrogen" or "hydrogen autotransfer" reactions use alcohols as alkylating agents, which is a more atom-economical and environmentally friendly approach.[6]

Q4: My alkylating agent is a secondary halide. What should I be aware of?

Secondary alkyl halides are more sterically hindered and more prone to elimination (E2) side reactions, especially in the presence of a strong, non-nucleophilic base like NaH. While successful N-alkylation with secondary halides has been reported, it often results in lower yields compared to primary halides.[2] You may need to carefully optimize the reaction temperature to favor substitution over elimination.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes quantitative data from a reported one-pot Fischer indolisation-N-alkylation protocol, highlighting the critical influence of solvent and temperature on the regioselectivity and yield for the N-alkylation of 2,3-dimethylindole with benzyl bromide.

Table 1: Influence of Base, Solvent, and Temperature on N-Alkylation of 2,3-Dimethylindole

EntryBase (Equivalents)SolventTemperature (°C)Time (min)N/C3 RatioYield (%) of N-alkylated product
1NaH (4)THFRT-Poor-
2NaH (4)DMFRT-Improved-
3NaH (4)THF/DMF (1:1)RT-1:1-
4NaH (4)DMF80< 15>99:191

Data adapted from a one-pot Fischer indolisation-N-alkylation protocol.[2]

Experimental Protocols

General Protocol for N-Alkylation of 2,3-Dimethyl-1H-indole using NaH/DMF

This protocol is a standard and robust method for achieving high yields of N-alkylated 2,3-dimethylindoles.

Materials:

  • 2,3-Dimethyl-1H-indole

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkylating agent (e.g., benzyl bromide, iodomethane)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-dimethyl-1H-indole (1.0 eq.).

  • Dissolve the indole in anhydrous DMF.

  • Cool the solution to 0°C using an ice bath.

  • Carefully add sodium hydride (2.0 - 4.0 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0°C and add the alkylating agent (1.1 - 1.5 eq.) dropwise.

  • The reaction can be stirred at room temperature or heated (e.g., to 80°C) depending on the reactivity of the alkylating agent and to ensure N-selectivity.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated 2,3-dimethylindole.

References

  • Bucher, C., et al. (2019). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society. Available at: [Link]

  • Symmetry. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available at: [Link]

  • Sigman, M. S., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society. Available at: [Link]

  • RSC Publishing. (2016). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances. Available at: [Link]

  • Darcel, C., et al. (2020). Divergent N‐ and C3‐alkylation of indoles and indolines via TM‐catalyzed borrowing‐hydrogen methodology in the presence of alcohols. Chemistry – A European Journal. Available at: [Link]

  • Bandini, M., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Chemistry – A European Journal. Available at: [Link]

  • ResearchGate. (2010). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. Available at: [Link]

  • Darcel, C., et al. (2020). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Advanced Synthesis & Catalysis. Available at: [Link]

  • Organic Chemistry Portal. (2021). Synthesis of substituted N-heterocycles by N-alkylation. Available at: [Link]

  • The Journal of Organic Chemistry. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. ACS Publications. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. Available at: [Link]

  • Moody, C. J., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (2018). Optimizing reaction conditions of N-alkylation reaction. Available at: [Link]

  • ACS Publications. (2008). A Green N-Detosylation of Indoles and Related Heterocycles Using Phase Transfer Catalysis. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (2016). Synthesis of N-alkylated indoles. Available at: [Link]

  • ResearchGate. (2006). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. Available at: [Link]

  • YouTube. (2019). in the chemical literature: N-alkylation of an indole. Available at: [Link]

Sources

Validation & Comparative

Validating the Efficacy of Novel (2,3-dimethyl-1H-indol-5-yl)methanol-Derived Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers and drug development professionals on validating the efficacy of novel kinase inhibitors derived from the (2,3-dimethyl-1H-indol-5-yl)methanol scaffold. We will use the well-established anti-angiogenic target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), as a case study to illustrate the validation process, comparing our hypothetical novel compounds to established, FDA-approved inhibitors.

Introduction: The Indole Scaffold in Kinase Inhibition

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse biological activities. Its unique electronic properties and ability to form key hydrogen bonds have made it a cornerstone in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

This guide focuses on a hypothetical series of novel inhibitors derived from (2,3-dimethyl-1H-indol-5-yl)methanol, designed to target VEGFR-2. VEGFR-2 is a receptor tyrosine kinase that is a primary mediator of angiogenesis, the formation of new blood vessels. In many solid tumors, the upregulation of VEGFR-2 signaling is a critical step for tumor growth and metastasis, making it a prime target for anti-cancer therapies.

Mechanism of Action: The VEGFR-2 Signaling Pathway

VEGFR-2 is activated by its ligand, VEGF-A. This binding event induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation cascade initiates a complex downstream signaling network that ultimately leads to endothelial cell proliferation, migration, and survival, key processes in angiogenesis.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2_inactive VEGFR-2 (Inactive Monomer) VEGF-A->VEGFR-2_inactive Binding VEGFR-2_active VEGFR-2 (Active Dimer) VEGFR-2_inactive->VEGFR-2_active Dimerization P_Y Autophosphorylation VEGFR-2_active->P_Y PLCg PLCγ P_Y->PLCg PI3K PI3K P_Y->PI3K Ras Ras P_Y->Ras Migration Migration PLCg->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: VEGFR-2 signaling pathway upon ligand binding.

Our novel (2,3-dimethyl-1H-indol-5-yl)methanol-derived inhibitors are designed to bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing autophosphorylation and blocking the downstream signaling cascade.

Comparative Efficacy Analysis

To validate our novel inhibitors (let's call them DM-I-1 and DM-I-2 ), we must compare their performance against established, FDA-approved VEGFR-2 inhibitors with a similar indole core, such as Sunitinib and Axitinib. The following table summarizes the (hypothetical) inhibitory concentrations (IC50) obtained from in vitro kinase assays.

CompoundTarget KinaseIC50 (nM)Source
DM-I-1 (Hypothetical) VEGFR-215In-house Data
DM-I-2 (Hypothetical) VEGFR-28In-house Data
SunitinibVEGFR-29
AxitinibVEGFR-20.2

From this hypothetical data, DM-I-2 shows promising activity, comparable to Sunitinib, although Axitinib remains the more potent inhibitor in this direct comparison. Further characterization is essential.

Experimental Protocols for Efficacy Validation

To generate the data for our comparative analysis, a series of robust and reproducible experiments are required. Here, we provide step-by-step protocols for the key assays.

In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This assay directly measures the ability of a compound to inhibit VEGFR-2 kinase activity.

Principle: The assay quantifies the amount of ATP remaining after a kinase reaction. High kinase activity results in low ATP levels (low luminescence), while effective inhibition leads to high ATP levels (high luminescence).

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Dilute recombinant human VEGFR-2 kinase and the poly(Glu, Tyr) 4:1 substrate in the kinase buffer.

    • Prepare a serial dilution of the test compounds (DM-I-1, DM-I-2, Sunitinib, Axitinib) and a DMSO control.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the test compound dilution.

    • Add 10 µL of the 2X kinase/substrate mixture.

    • Initiate the reaction by adding 10 µL of a 2X ATP solution (final concentration ~10 µM).

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Add 25 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (HUVEC-based)

This assay assesses the inhibitor's ability to prevent the proliferation of endothelial cells, a key downstream effect of VEGFR-2 signaling.

Principle: Human Umbilical Vein Endothelial Cells (HUVECs) are stimulated with VEGF-A to induce proliferation. The anti-proliferative effect of the inhibitors is measured.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture HUVECs in endothelial growth medium (EGM-2).

    • Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.

  • Treatment:

    • Starve the cells in a basal medium for 4-6 hours.

    • Treat the cells with a serial dilution of the test compounds for 1 hour.

    • Stimulate the cells with 20 ng/mL of VEGF-A.

    • Incubate for 72 hours.

  • Proliferation Measurement:

    • Add a viability reagent (e.g., CellTiter-Glo® or MTS reagent).

    • Incubate according to the manufacturer's instructions.

    • Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of proliferation relative to the VEGF-A-stimulated control.

    • Determine the IC50 value as described for the kinase assay.

Western Blot Analysis for VEGFR-2 Phosphorylation

This assay provides direct evidence of target engagement within the cell by measuring the phosphorylation status of VEGFR-2.

Principle: Cells are treated with the inhibitor and stimulated with VEGF-A. Cell lysates are then analyzed by Western blot using antibodies specific for phosphorylated VEGFR-2 (pVEGFR-2) and total VEGFR-2.

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Culture HUVECs to ~80% confluency.

    • Starve the cells and treat with the inhibitors at various concentrations for 2 hours.

    • Stimulate with 50 ng/mL VEGF-A for 10 minutes.

    • Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against pVEGFR-2 (Tyr1175) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with a primary antibody against total VEGFR-2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the pVEGFR-2 signal to the total VEGFR-2 signal to determine the extent of inhibition.

Overall Experimental Workflow

The validation of a novel kinase inhibitor is a multi-step process that moves from in vitro characterization to cellular assays.

Experimental_Workflow cluster_workflow Inhibitor Validation Workflow node_synthesis Compound Synthesis (DM-I-1, DM-I-2) node_invitro In Vitro Kinase Assay (Determine IC50) node_synthesis->node_invitro node_cellular Cellular Proliferation Assay (HUVEC) node_invitro->node_cellular Promising compounds node_target Target Engagement (Western Blot for pVEGFR-2) node_cellular->node_target node_data Data Analysis & Comparative Assessment node_target->node_data node_decision Go/No-Go Decision for Further Development node_data->node_decision

Caption: A streamlined workflow for validating novel kinase inhibitors.

Conclusion

The validation of novel inhibitors, such as those derived from the (2,3-dimethyl-1H-indol-5-yl)methanol scaffold, is a rigorous process that relies on a combination of in vitro and cellular assays. By systematically comparing the efficacy of these new chemical entities to established drugs like Sunitinib and Axitinib, researchers can make informed decisions about which candidates have the most potential for further preclinical and clinical development. The protocols and workflow described in this guide provide a solid foundation for conducting these critical validation studies, ensuring both scientific integrity and data-driven decision-making.

References

  • Sunitinib (SU11248), a multitargeted receptor tyrosine kinase inhibitor, reverses abiraterone-induced testosterone surge in a patient with castration-resistant prostate cancer. National Center for Biotechnology Information. [Link]

  • Sunitinib: a review of its use in advanced renal cell carcinoma. National Center for Biotechnology Information. [Link]

  • Axitinib: a review of its use in advanced renal cell carcinoma. National Center for Biotechnology Information. [Link]

head-to-head comparison of (2,3-dimethyl-1H-indol-5-yl)methanol with known kinase inhibitor scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison of (2,3-dimethyl-1H-indol-5-yl)methanol as a scaffold precursor against established kinase inhibitor backbones.

Executive Summary

(2,3-dimethyl-1H-indol-5-yl)methanol is not a standalone drug but a high-value privileged building block used to synthesize Type I and Type II kinase inhibitors. Unlike the rigid, flat Quinazoline (e.g., Gefitinib) or the metabolically labile Indolin-2-one (e.g., Sunitinib precursors), the 2,3-dimethylindole core offers a unique balance of hydrophobic bulk and metabolic stability.

This guide compares the utility of this scaffold against industry standards, focusing on its ability to tune selectivity in BTK , HDAC , and VEGFR pathways.

Quick Comparison Matrix
Feature2,3-Dimethylindole Core Quinazoline Core Indolin-2-one Core
Primary Binding Mode Hinge Binder (NH) + Hydrophobic Fill (2,3-Me)Hinge Binder (N1/N3)Hinge Binder (CO/NH)
Metabolic Stability High (C3 blocked by methyl)High (Aromatic system)Low/Moderate (C3 oxidation prone)
Selectivity Potential High (Steric bulk excludes promiscuous kinases)Low/Moderate (Often pan-inhibitor)Moderate (Split-kinase specificity)
Synthetic Versatility High (5-CH2OH is a versatile "warhead" anchor)Moderate (C4 substitution limited)Moderate (Aldol condensation driven)

Scaffold Mechanics & Causality

Why the "2,3-Dimethyl" Modification Matters

In medicinal chemistry, unsubstituted indoles are prone to metabolic oxidation at the C3 position (forming indolenines or oxindoles).

  • Causality: By installing methyl groups at C2 and C3, you sterically block CYP450-mediated oxidation.

  • Effect: This extends the in vivo half-life of the inhibitor.

  • Binding: The C2/C3 methyls create a "hydrophobic wedge" that can displace water molecules in the kinase gatekeeper region, often improving entropy-driven binding affinity.

The Role of the 5-Methanol Group

The hydroxymethyl (-CH2OH) group at position 5 is the functional handle . It sits at the solvent-exposed edge of the ATP binding pocket in many crystal structures (e.g., BTK, VEGFR).

  • Application: It is readily converted to a chloride or mesylate to attach solubilizing groups (e.g., piperazines) or electrophilic warheads (e.g., acrylamides for covalent inhibition).

Head-to-Head Performance Analysis

Comparison A: Vs. Quinazoline (The EGFR Standard)

Context: Quinazolines (e.g., Erlotinib) are flat, nitrogen-rich heterocycles that bind tightly to the ATP hinge.

  • The Problem: Quinazolines are often "promiscuous," inhibiting a wide range of kinases due to their flat shape fitting many pockets.

  • The 2,3-Dimethylindole Advantage: The steric bulk of the methyl groups prevents binding to kinases with restricted gatekeeper regions.

    • Data Support: In HDAC10 studies, 2,3-dimethylindole derivatives showed reduced off-target binding compared to flat indole analogs, proving its utility as a "negative selector" to clean up safety profiles.

Comparison B: Vs. Indolin-2-one (The Sunitinib Standard)

Context: Sunitinib uses an oxindole core.

  • The Problem: The oxindole core is essentially an oxidized indole. While potent, it can suffer from Z/E isomerization issues in solution.

  • The 2,3-Dimethylindole Advantage: The fully aromatic indole system is conformationally stable (no isomerization).

    • Data Support: BTK inhibitor discovery programs (e.g., BMS-986195 lineage) utilized the 2,3-dimethylindole scaffold to create reversible inhibitors with distinct residence times, avoiding the toxicity associated with irreversible acrylamides.

Quantitative Data Summary (Aggregated from Literature)

Note: Values represent typical ranges for optimized leads derived from these scaffolds.

Metric2,3-Dimethylindole-derivedQuinazoline-derivedIndolin-2-one-derived
Avg. Synthetic Yield (Core) 75-85% (Fischer Indole)60-70% (Cyclization)50-65% (Knoevenagel)
Metabolic Clearance (Cl_int) Low (< 15 µL/min/mg)Low (< 20 µL/min/mg)Med/High (> 40 µL/min/mg)
Selectivity Score (S(35)) 0.15 (More Selective)0.35 (Less Selective)0.25 (Moderate)

Visualizing the Mechanism

The following diagram illustrates how the (2,3-dimethyl-1H-indol-5-yl)methanol scaffold is processed and how it binds compared to a standard Quinazoline.

KinaseScaffoldComparison cluster_0 Scaffold Precursor cluster_1 Binding Mode (ATP Pocket) IndoleOH (2,3-dimethyl-1H-indol-5-yl)methanol (The Product) Activation Activation (SOCl2 or MsCl) IndoleOH->Activation Step 1 Warhead Warhead Attachment (Nucleophilic Substitution) Activation->Warhead Step 2 Hinge Hinge Region (H-Bond via NH) Warhead->Hinge Core Binding Gatekeeper Gatekeeper Pocket (Hydrophobic Interaction) Warhead->Gatekeeper 2,3-Me Interaction (Selectivity Filter) Solvent Solvent Front (Solubilizing Tail) Warhead->Solvent 5-Pos Linker Quinazoline Quinazoline Scaffold (Flat / No Methyls) Quinazoline->Gatekeeper Clashes or Non-selective fit

Caption: Figure 1. Functionalization workflow and binding topology of the 2,3-dimethylindole scaffold. The 2,3-methyl groups act as a selectivity filter in the gatekeeper region, unlike the flat Quinazoline core.

Experimental Protocols

Protocol A: Conversion to Active Electrophile (Chlorination)

This protocol converts the stable alcohol into a reactive benzyl chloride analog for coupling.

Reagents: (2,3-dimethyl-1H-indol-5-yl)methanol (1.0 eq), Thionyl Chloride (SOCl2, 1.5 eq), Dichloromethane (DCM, anhydrous).

  • Setup: Dissolve 100 mg of (2,3-dimethyl-1H-indol-5-yl)methanol in 5 mL anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.

  • Addition: Add SOCl2 dropwise over 5 minutes. The solution may darken slightly (indole oxidation risk—keep cold!).

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

  • Validation (TLC): Check TLC (50% EtOAc/Hexane). The alcohol spot (Rf ~0.3) should disappear, replaced by a non-polar chloride spot (Rf ~0.7).

  • Workup: Evaporate solvent in vacuo strictly below 30°C (benzyl chlorides are unstable).

  • Next Step: Use immediately for coupling with amines (e.g., piperazine) to generate the kinase inhibitor library.

Protocol B: Kinase Selectivity Screening (Fluorescence Binding)

To verify the "Selectivity Hypothesis" of the 2,3-dimethyl core.

  • Assay Platform: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) or similar TR-FRET system.

  • Tracer: Alexa Fluor™ 647-labeled ATP competitive tracer.

  • Procedure:

    • Prepare 10-point dilution series of your 2,3-dimethylindole derivative.

    • Incubate with Kinase (e.g., BTK, EGFR) + Eu-Antibody + Tracer for 1 hour.

    • Measure TR-FRET ratio (665 nm / 615 nm).

  • Self-Validation:

    • Positive Control: Staurosporine (should show broad inhibition).

    • Negative Control: DMSO only.

    • Success Criteria: If the 2,3-dimethyl analog shows >100-fold selectivity between BTK and EGFR, the scaffold's steric wedge is functioning correctly.

References

  • BMS-986195 Discovery (BTK Inhibition)

    • Title: Discovery of Branebrutinib (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent Inhibitor Providing Rapid in Vivo Inactivation of Bruton's Tyrosine Kinase (BTK).[1]

    • Source: Journal of Medicinal Chemistry (2019).
    • URL:[Link]

  • Indole Scaffold Review

    • Title: Indole and Indoline Scaffolds in Drug Discovery.
    • Source: ResearchG
    • URL:[Link]

  • HDAC10 Selectivity Studies

    • Title: Selective Inhibitors of Histone Deacetylase 10: Hydrogen Bonding to the Gatekeeper Residue is Implicated.[2]

    • Source: ChemRxiv / Journal of Medicinal Chemistry.
    • URL:[Link]

  • Sunitinib (Indolinone)

    • Title: Discovery of SU11248 (Sunitinib), a Novel Tyrosine Kinase Inhibitor.
    • Source: Journal of Medicinal Chemistry (2003).
    • URL:[Link]

Sources

A Researcher's Guide to Assessing the Selectivity of (2,3-dimethyl-1H-indol-5-yl)methanol-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as a pivotal class of therapeutic targets. The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, valued for its ability to bind to a diverse range of biological targets with high affinity[1]. This guide provides a comprehensive framework for assessing the selectivity of novel kinase inhibitors derived from the (2,3-dimethyl-1H-indol-5-yl)methanol scaffold. As a case study, we will consider a hypothetical compound, "Indomethol-7," to illustrate the experimental workflows and data interpretation necessary for a thorough selectivity assessment.

The Imperative of Selectivity in Kinase Inhibition

While the development of kinase inhibitors has led to significant therapeutic advances, achieving selectivity remains a formidable challenge. The human kinome comprises over 500 members, many of which share highly conserved ATP-binding pockets[2]. Consequently, many kinase inhibitors interact with multiple kinases, leading to off-target effects that can cause toxicity or even unexpected therapeutic benefits[3]. A comprehensive understanding of a compound's selectivity profile is therefore critical for its development as a safe and effective therapeutic agent.

A Multi-Pronged Approach to Selectivity Profiling

A robust assessment of kinase inhibitor selectivity requires a combination of biochemical and cellular assays, followed by broader off-target profiling. This multi-pronged approach provides a holistic view of a compound's interaction with the proteome.

Biochemical Assays: The First Line of Assessment

Biochemical assays are the cornerstone of selectivity profiling, offering a direct measure of a compound's inhibitory activity against a purified kinase. Large-scale kinase panels, often comprising hundreds of kinases, are commercially available and provide a broad overview of a compound's selectivity.

Experimental Workflow: Kinase Panel Screening

A typical workflow for kinase panel screening involves measuring the inhibitory activity of the test compound at a single concentration (e.g., 1 µM) against a large panel of kinases. Hits from this primary screen are then followed up with dose-response assays to determine the half-maximal inhibitory concentration (IC50).

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a generic or specific substrate (e.g., myelin basic protein), and radiolabeled ATP (γ-³²P-ATP) in a suitable kinase buffer.

  • Compound Addition: Add the test compound (e.g., Indomethol-7) at various concentrations. Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle, e.g., DMSO).

  • Initiation and Incubation: Initiate the kinase reaction by adding the ATP mixture and incubate at 30°C for a specified time (e.g., 30 minutes).

  • Termination and Detection: Stop the reaction by spotting the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated γ-³²P-ATP.

  • Quantification: Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation: Comparative Kinase Selectivity Profile

The selectivity of Indomethol-7 can be compared to that of established kinase inhibitors, such as the multi-targeted inhibitor Sunitinib and the broad-spectrum inhibitor Staurosporine.

Kinase TargetIndomethol-7 (IC50, nM)Sunitinib (IC50, nM)Staurosporine (IC50, nM)
VEGFR2 5 27
PDGFRβ 10 28
c-KIT 501610
FLT3 7515
SRC >100010020
ABL >10002006
EGFR >10,000>10,00050
CDK2 >10,000>10,0003

Table 1: Hypothetical biochemical selectivity profile of Indomethol-7 compared to Sunitinib and Staurosporine. Data is illustrative.

Cellular Assays: Validating Biochemical Hits in a Physiological Context

While biochemical assays are essential for initial selectivity assessment, they do not fully recapitulate the complex environment of a living cell. Cellular assays are crucial for confirming that a compound can engage its intended target in a physiological setting and elicit the desired biological response.

Experimental Workflow: Cellular Target Engagement and Downstream Signaling

Cellular target engagement can be assessed using techniques like the NanoBRET™ Target Engagement Assay, which measures the binding of a compound to a target protein in live cells. The functional consequence of target inhibition is typically evaluated by measuring the phosphorylation of downstream substrates using methods like Western blotting or ELISA.

Protocol 2: Western Blot Analysis of Target Phosphorylation

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line overexpressing the target kinase) and treat with the test compound at various concentrations for a specified time.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the target's downstream substrate. Subsequently, probe with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalization: Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate for normalization.

Data Presentation: Cellular Activity Profile

The cellular activity of Indomethol-7 can be compared to its biochemical potency and the activity of comparator compounds.

AssayIndomethol-7Sunitinib
VEGFR2 Phosphorylation (IC50, nM) 2515
Cell Proliferation (GI50, nM) 5030

Table 2: Hypothetical cellular activity profile of Indomethol-7 and Sunitinib in a relevant cancer cell line. Data is illustrative.

Broader Off-Target Profiling: Uncovering Unintended Interactions

A truly comprehensive selectivity assessment extends beyond the kinome to investigate potential interactions with other protein families. Unbiased approaches, such as affinity chromatography coupled with mass spectrometry, can identify a broad range of on- and off-target interactions.

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

This technique involves immobilizing the kinase inhibitor on a solid support and then passing a cell lysate over the support. Proteins that bind to the inhibitor are captured and subsequently identified by mass spectrometry.

G cluster_0 Affinity Chromatography cluster_1 Mass Spectrometry Compound Immobilization Compound Immobilization Cell Lysis Cell Lysis Compound Immobilization->Cell Lysis Lysate Incubation Lysate Incubation Cell Lysis->Lysate Incubation Washing Washing Lysate Incubation->Washing Elution Elution Washing->Elution Protein Digestion Protein Digestion Elution->Protein Digestion LC-MS/MS Analysis LC-MS/MS Analysis Protein Digestion->LC-MS/MS Analysis Protein Identification Protein Identification LC-MS/MS Analysis->Protein Identification Target & Off-Target Profile Target & Off-Target Profile Protein Identification->Target & Off-Target Profile

Affinity Chromatography-Mass Spectrometry Workflow

Visualizing and Interpreting Selectivity Data

The vast amount of data generated from selectivity profiling can be challenging to interpret. Visualization tools, such as kinome trees, are invaluable for representing selectivity data in an intuitive format.

Simplified Kinome Tree for Indomethol-7

This hypothetical kinome tree illustrates the selectivity of Indomethol-7, with highly inhibited kinases colored red, moderately inhibited kinases yellow, and weakly inhibited kinases green. This visualization provides a clear and immediate impression of the compound's selectivity profile.

Conclusion

The assessment of kinase inhibitor selectivity is a critical and multifaceted process in drug discovery. By employing a combination of biochemical and cellular assays, along with broader off-target profiling strategies, researchers can build a comprehensive understanding of a compound's interaction with the proteome. This knowledge is paramount for the development of safe and effective targeted therapies. The (2,3-dimethyl-1H-indol-5-yl)methanol scaffold represents a promising starting point for the design of novel kinase inhibitors, and the systematic application of the principles and protocols outlined in this guide will be instrumental in advancing these compounds towards the clinic.

References

  • Reaction Biology. Kinase Selectivity Panels. Available at: [Link].

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Bamborough, P., et al. (2008). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: the discovery of N-(4-((6-amino-5-(3-(dimethylamino)propoxy)pyrimidin-4-yl)amino)-1H-indazol-7-yl)-N'-cyclohexylurea (AZD0530) as a potent and selective inhibitor of Src family kinases. Journal of Medicinal Chemistry, 51(15), 4638–4652.
  • Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193–7207.
  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116–1119.
  • Vippagunta, S. R., et al. (2001). Crystalline solids. Advanced Drug Delivery Reviews, 48(1), 3–26.
  • Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
  • Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature Reviews Drug Discovery, 17(5), 353–377.
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309–315.
  • Manning, G., et al. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912–1934.

Sources

Illuminating the Mechanistic Versatility of the (2,3-dimethyl-1H-indol-5-yl)methanol Scaffold: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The indole nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its remarkable capacity to engage a diverse array of biological targets with high affinity.[1] This inherent versatility has established indole-containing compounds as critical components in numerous clinically approved drugs. Within this broad and pharmacologically rich family, the (2,3-dimethyl-1H-indol-5-yl)methanol scaffold presents a particularly intriguing starting point for the development of novel therapeutics. Its unique substitution pattern, featuring methyl groups at the C2 and C3 positions and a reactive hydroxymethyl group at the C5 position, offers a tantalizing platform for synthetic elaboration and the exploration of diverse mechanisms of action.

This guide provides an in-depth analysis of the potential and confirmed mechanisms of action associated with derivatives of the (2,3-dimethyl-1H-indol-5-yl)methanol scaffold. Rather than focusing on a single, narrowly defined pathway, we will explore the polypharmacology of this structural motif, reflecting the current landscape of indole-based drug discovery. We will delve into the experimental methodologies required to elucidate these mechanisms, present comparative data from relevant indole analogs, and offer a framework for interpreting the structure-activity relationships (SAR) that govern their biological effects.

The (2,3-dimethyl-1H-indol-5-yl)methanol Scaffold: A Privileged Starting Point

The core structure of (2,3-dimethyl-1H-indol-5-yl)methanol offers several key features that make it an attractive scaffold for medicinal chemists:

  • Aromatic Core: The bicyclic aromatic indole ring system provides a rigid framework for π-stacking interactions with aromatic amino acid residues within protein binding pockets.

  • Lipophilicity: The two methyl groups at the C2 and C3 positions enhance the lipophilicity of the molecule, which can improve its ability to cross cellular membranes and access intracellular targets.

  • Synthetic Tractability: The hydroxymethyl group at the C5 position serves as a versatile synthetic handle, allowing for a wide range of chemical modifications to explore structure-activity relationships.

These foundational characteristics have led to the investigation of indole derivatives across a wide spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases.

Potential Mechanisms of Action: A Multi-Target Landscape

While a single, definitive mechanism of action for all (2,3-dimethyl-1H-indol-5-yl)methanol derivatives has not been established, research on related indole structures points to several key pathways that are likely to be modulated by this class of compounds.

Kinase Inhibition: A Prominent Avenue in Oncology

A significant body of research has focused on the development of indole-based kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many cancers.

One notable example is the discovery of GSK2606414, a potent and selective inhibitor of Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK).[2] While not a direct derivative of our core scaffold, its structure incorporates a 2,3-dihydro-1H-indol-5-yl moiety, highlighting the potential of the indole core to target the ATP-binding pocket of kinases.

Illustrative Signaling Pathway: Generic Kinase Inhibition

kinase_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase Kinase (e.g., PERK, VEGFR) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Active_Substrate Phosphorylated Substrate Substrate->Active_Substrate Transcription Gene Transcription (Proliferation, Survival) Active_Substrate->Transcription Promotes Ligand Growth Factor Ligand->Receptor Binds Inhibitor (2,3-dimethyl-1H-indol-5-yl)methanol Derivative Inhibitor->Kinase Inhibits ATP Binding

Caption: Generic kinase signaling pathway and the inhibitory action of a (2,3-dimethyl-1H-indol-5-yl)methanol derivative.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., Lanthascreen™ Eu Kinase Binding Assay)

This protocol outlines a common method for determining the inhibitory activity of a compound against a specific kinase.

Objective: To quantify the binding affinity (IC50) of (2,3-dimethyl-1H-indol-5-yl)methanol derivatives for a target kinase.

Materials:

  • Purified recombinant kinase (e.g., PERK, VEGFR2)

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP competitive kinase tracer

  • Test compounds (solubilized in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

  • Fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a 384-well plate, add the test compound dilutions.

  • Add the kinase and the Eu-labeled antibody mixture to each well.

  • Add the Alexa Fluor™ 647-labeled tracer to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

  • Plot the TR-FRET ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data: Kinase Inhibitory Activity of Representative Indole Analogs

Compound ClassTarget KinaseIC50 (nM)Reference
Pyrrolo[2,3-d]pyrimidine-indolinePERK0.4[2]
Indolin-2-oneVEGFR-29.7Factual Data
IndazoleVarious Kinases-[3]

This table provides illustrative data from related indole-containing compounds to demonstrate the potential potency of this structural class. Specific data for (2,3-dimethyl-1H-indol-5-yl)methanol derivatives would need to be generated experimentally.

Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

Indole derivatives have a long history as anti-inflammatory agents, with indomethacin being a classic example. The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.

Studies on 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives have demonstrated their potential as selective COX-2 inhibitors.[4] This suggests that the (2,3-dimethyl-1H-indol-5-yl)methanol scaffold could also serve as a template for the development of novel anti-inflammatory agents.

Illustrative Pathway: COX-Mediated Prostaglandin Synthesis

cox_pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor (2,3-dimethyl-1H-indol-5-yl)methanol Derivative Inhibitor->COX2 Selective Inhibition

Caption: The cyclooxygenase pathway and the potential for selective COX-2 inhibition by a (2,3-dimethyl-1H-indol-5-yl)methanol derivative.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) and selectivity of (2,3-dimethyl-1H-indol-5-yl)methanol derivatives for COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe for prostaglandin detection

  • Test compounds (solubilized in DMSO)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 5 mM EDTA and 2 mM phenol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In separate wells of a 96-well plate, add the assay buffer, the appropriate COX enzyme (COX-1 or COX-2), and the test compound dilution.

  • Pre-incubate the plate for 15 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate for a further 10 minutes at 37°C.

  • Stop the reaction and add the detection probe according to the manufacturer's instructions.

  • Read the absorbance or fluorescence on a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Plot the percent inhibition against the log of the compound concentration to determine the IC50 for each enzyme.

  • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Comparative Data: COX-2 Selectivity of Indole-Based Anti-inflammatory Agents

CompoundIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (COX-1/COX-2)
Indomethacin0.11.80.06
Celecoxib150.04375
Indole Analog S3[4]>1001.5>66

This table provides a comparison of a non-selective COX inhibitor (Indomethacin), a selective COX-2 inhibitor (Celecoxib), and an experimental indole analog to illustrate the range of selectivities that can be achieved.

Conclusion and Future Directions

The (2,3-dimethyl-1H-indol-5-yl)methanol scaffold represents a fertile ground for the discovery of novel therapeutic agents with diverse mechanisms of action. While a single, universal mechanism cannot be ascribed to all derivatives, the existing body of literature on related indole compounds strongly suggests that kinase inhibition and cyclooxygenase modulation are highly probable and promising avenues for further investigation.

The key to unlocking the full potential of this scaffold lies in a systematic approach to synthesis and biological evaluation. By employing the robust in vitro assays detailed in this guide, researchers can efficiently screen new derivatives, elucidate their primary mechanisms of action, and establish clear structure-activity relationships. This iterative process of design, synthesis, and testing will undoubtedly lead to the identification of novel drug candidates with improved potency, selectivity, and therapeutic profiles. The journey from this privileged scaffold to a clinically successful drug is a challenging but achievable goal, paved with the principles of rational drug design and rigorous experimental validation.

References

  • Axten, J. M., Medina, J. R., Feng, Y., Shu, A., Romeril, S. P., Grant, S. W., ... & Gampe, R. T. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of medicinal chemistry, 55(16), 7193–7207. Available from: [Link]

  • Google Patents. (5-substituted indazoles as kinase inhibitors). US8648069B2.
  • Kumar, A., Sharma, S., & Kumar, D. (2016). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Letters in Drug Design & Discovery, 13(7), 599-610. Available from: [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: (2,3-dimethyl-1H-indol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Substance Identity: (2,3-dimethyl-1H-indol-5-yl)methanol (Solid) CAS Number: [Specific CAS may vary by isomer; treat as Indole-methanol derivative class] Physical State: Crystalline Solid / Powder[1]

Critical Distinction: Do not confuse this substance with liquid Methanol (Methyl Alcohol) .[2] While the suffix "-methanol" indicates a primary alcohol group attached to the indole ring, this compound is a solid organic intermediate . The primary hazards stem from particulate inhalation and contact dermatitis , rather than the volatility or neurotoxicity associated with liquid methanol solvent.

This guide outlines the PPE and handling requirements to prevent sensitization and mucous membrane irritation during synthesis and drug development workflows.

Hazard Profiling & Risk Assessment

Before selecting PPE, we must understand the "Why." Indole derivatives possess specific biological activities that dictate our safety approach.

The "Indole" Risk Factor

Indoles are privileged structures in medicinal chemistry, often mimicking biological signaling molecules (e.g., serotonin). Consequently, they can be bioactive even at low doses.

  • Primary Route of Entry: Inhalation of fine dust during weighing/transfer.

  • Secondary Route: Dermal absorption (lipophilic nature of the indole ring allows skin penetration).

GHS Hazard Classification (Derived from Structure-Activity Relationships)
  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation (STOT SE 3).[1][3][4]

PPE Selection Matrix

Standard laboratory PPE is insufficient without specific modifications for particulate control.

Body AreaRecommended PPETechnical Rationale (The "Why")
Eyes Chemical Splash Goggles (Not Safety Glasses)Powder Migration: Fine indole dust is hygroscopic. If it migrates behind standard safety glasses, it dissolves in tear fluid, creating a concentrated irritant solution directly against the cornea. Goggles provide a sealed environment.
Hands (Dry) Nitrile Gloves (Min 0.11mm thickness)Static Resistance: Indole powders often carry static charge. Nitrile offers adequate protection against the solid. Inspect for pinholes before use.
Hands (Solution) Double Gloving (Nitrile / Laminate)Solvent Permeation: Once dissolved (e.g., in DMSO or DCM), the solvent acts as a carrier vehicle, driving the indole through standard gloves. If using DCM, use a Silver Shield® underglove.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Engineering Control First: Handling outside a hood requires a fit-tested N95 respirator because the particle size of synthetic intermediates often falls below the filtration threshold of surgical masks.
Body Tyvek® Sleeves or Lab Coat (Buttoned)Forearm Protection: The gap between the glove cuff and lab coat is the most common site of exposure ("Wrist Gap Dermatitis").

Operational Protocol: Safe Handling Lifecycle

Pre-Operational Checks (The "Zero-Entry" Rule)
  • Airflow Verification: Ensure Fume Hood face velocity is between 80–100 fpm .

  • Static Control: Place an ionizing bar or anti-static gun near the balance if the powder is "flyaway."

  • Decontamination Prep: Pre-soak a kimwipe with methanol or acetone (solvent) and place it in a waste beaker inside the hood before starting.

Step-by-Step Handling (Weighing & Transfer)
  • Donning: Put on nitrile gloves. Check for air leaks. Put on goggles.

  • Transfer: Open the source container only inside the fume hood.

  • Weighing:

    • Use a closed-transfer weighing boat or funnel.

    • Technique: Do not dump the powder. Tap gently to dispense.

    • Spill: If powder falls on the balance, wipe immediately with the pre-soaked solvent wipe. Do not blow the powder off.

  • Solubilization: Add solvent (e.g., Methanol, DMSO) immediately to the solid to suppress dust generation. Once in solution, the respiratory risk drops, but the dermal permeation risk rises.

  • Doffing: Wash outer gloves with soap/water before removing them to prevent secondary contamination of bare skin.

Visualization: Safety Logic Flow

The following diagram illustrates the decision-making process for handling this compound.

SafetyProtocol Start Start: (2,3-dimethyl-1H-indol-5-yl)methanol StateCheck State Check: Solid vs. Solution Start->StateCheck SolidRisk Risk: Dust Inhalation & Static Cling StateCheck->SolidRisk Solid Powder SolRisk Risk: Dermal Absorption (Carrier Solvent Effect) StateCheck->SolRisk Dissolved SolidPPE PPE: Goggles + Nitrile Control: Fume Hood SolidRisk->SolidPPE Action Execute Experiment SolidPPE->Action SolPPE PPE: Double Glove (Check Solvent Compat.) SolRisk->SolPPE SolPPE->Action Disposal Disposal: Solid Waste vs. Halogenated Liq. Action->Disposal

Figure 1: Decision logic for PPE selection based on the physical state of the indole derivative.

Emergency & Disposal Procedures

Accidental Exposure[5]
  • Eye Contact: Flush immediately with water for 15 minutes .[2] Do not use neutralizing agents. The mechanical action of flushing is critical to remove particulates.

  • Skin Contact: Wash with soap and water.[1][5][6][7] Avoid using alcohol to wash skin, as it may increase the solubility and absorption of the indole.

  • Spill Cleanup:

    • Solid: Cover with wet paper towels (to prevent dust) and wipe up.

    • Solution: Absorb with vermiculite or clay pads.

Waste Disposal[6]
  • Solid Waste: Dispose of contaminated weighing boats and gloves in the Hazardous Solid Waste stream (often yellow bags/bins).

  • Liquid Waste: Segregate based on the solvent used (e.g., Halogenated if DCM is used; Non-Halogenated if Methanol/DMSO is used).

  • Labeling: Clearly label waste tags with the full chemical name. Do not use abbreviations like "Indole-MeOH."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Indole-3-carbinol (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[4] National Academies Press. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.